5-(Propylthio)-1,3,4-thiadiazol-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
5-propylsulfanyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S2/c1-2-3-9-5-8-7-4(6)10-5/h2-3H2,1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXTXBIBHSFVCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342706 | |
| Record name | 5-(propylthio)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30062-49-8 | |
| Record name | 5-(Propylthio)-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30062-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(propylthio)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 5-(Propylthio)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the heterocyclic compound 5-(propylthio)-1,3,4-thiadiazol-2-amine. The information is curated for professionals in research and development, particularly in the fields of medicinal chemistry and drug discovery, where a thorough understanding of a compound's physical characteristics is paramount for its application.
Core Physical Properties
While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its known and estimated physical properties. Data for closely related compounds are included for comparative purposes, offering a likely range for the properties of the target molecule.
| Property | Value | Source/Notes |
| Molecular Formula | C₅H₉N₃S₂ | --INVALID-LINK-- |
| Molecular Weight | 175.28 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | Not explicitly reported. Estimated to be in the range of 145-181°C. | Based on analogs: 5-(propylthio)-1,3,4-thiadiazole-2-thiol (145-147°C) and 2-amino-5-(methylthio)-1,3,4-thiadiazole (178-181°C). --INVALID-LINK--, --INVALID-LINK-- |
| Boiling Point | Not reported. Likely to decompose at higher temperatures. | - |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents such as methanol, ethanol, and dichloromethane. | Based on the general solubility of similar 1,3,4-thiadiazole derivatives. --INVALID-LINK-- |
| pKa | Not explicitly reported. | The amino group is expected to be weakly basic. For comparison, the related compound 5-amino-1,3,4-thiadiazole-2-thiol has a predicted acidic pKa of 7.80. --INVALID-LINK-- |
Experimental Protocols
Detailed experimental procedures are crucial for the accurate determination of physical properties and for the synthesis of the compound.
Synthesis of this compound
This protocol is adapted from a general method for the preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.
Materials:
-
Thiosemicarbazide
-
Butyric acid (to provide the propyl group)
-
Polyphosphoric acid
-
Ammonium hydroxide
-
Water
-
Standard laboratory glassware and heating apparatus
Procedure:
-
A mixture of butyric acid and polyphosphoric acid is prepared in a reaction vessel.
-
Thiosemicarbazide is added to the mixture with stirring.
-
The reaction mixture is heated, for instance, to a temperature between 100°C and 120°C, for approximately 1 to 2 hours, or until the reaction is substantially complete.
-
After completion, the reaction mixture is cooled and then carefully poured into water.
-
The aqueous mixture is neutralized with ammonium hydroxide to precipitate the crude product.
-
The precipitate, this compound, is collected by filtration.
-
The collected solid is washed with water and dried to yield the final product.
Determination of Melting Point
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
Procedure:
-
A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube to a depth of 2-3 mm.
-
The capillary tube is placed in the melting point apparatus.
-
The sample is heated at a steady, slow rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
-
The melting point is reported as the range T1-T2.
Determination of Solubility
Materials:
-
This compound
-
A range of solvents (e.g., water, ethanol, methanol, dichloromethane, acetone, hexane)
-
Test tubes
-
Vortex mixer or stirring apparatus
Procedure:
-
A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed into a test tube.
-
A small volume of the selected solvent (e.g., 0.1 mL) is added to the test tube.
-
The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).
-
If the solid dissolves completely, it is recorded as "soluble."
-
If the solid does not dissolve, the solvent is added in small increments (e.g., 0.1 mL at a time) with agitation after each addition, up to a total volume of 1 mL.
-
The solubility is qualitatively classified as "freely soluble," "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required to dissolve the sample.
Determination of pKa (Potentiometric Titration)
Apparatus:
-
pH meter with a suitable electrode
-
Burette
-
Stirring plate and stir bar
-
Beaker
-
Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)
Procedure:
-
A known concentration of this compound is dissolved in a suitable solvent (e.g., a water-cosolvent mixture if solubility in pure water is low).
-
The solution is placed in a beaker with a stir bar, and the pH electrode is immersed.
-
The solution is titrated with a standardized acid or base, added in small, precise increments from the burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the titration curve, typically being the pH at the half-equivalence point.
Potential Biological Activity and Experimental Workflows
While specific signaling pathways for this compound are not yet elucidated, the broader class of 2-amino-1,3,4-thiadiazole derivatives has shown promise in several therapeutic areas, notably as antimicrobial agents and as inhibitors of carbonic anhydrase.
Antimicrobial Susceptibility Testing Workflow
The following diagram illustrates a general workflow for determining the antimicrobial susceptibility of a compound like this compound.
Carbonic Anhydrase Inhibition Mechanism
The inhibition of carbonic anhydrase is a key mechanism for a variety of therapeutic agents. The diagram below illustrates a simplified, generalized mechanism of action for inhibitors targeting this enzyme.
5-(Propylthio)-1,3,4-thiadiazol-2-amine chemical structure and formula
An In-depth Technical Guide on 5-(Propylthio)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic organic compound belonging to the 1,3,4-thiadiazole class. This scaffold is of significant interest in medicinal chemistry and drug development due to its prevalence in a wide range of biologically active molecules. Derivatives of 2-amino-1,3,4-thiadiazole are known to exhibit diverse pharmacological activities, including antimicrobial, anti-inflammatory, diuretic, and anticancer properties.[1][2] Much of this activity is attributed to the structural resemblance of the thiadiazole ring to other key biological heterocycles and its ability to act as a hydrogen bond acceptor and donor, facilitating interactions with various enzymatic targets. This document provides a comprehensive overview of the chemical structure, formula, synthesis, and potential biological applications of this compound, supported by experimental protocols and data from closely related analogues.
Chemical Identity and Properties
The core of the molecule is a five-membered 1,3,4-thiadiazole ring, which is substituted with an amine group at position 2 and a propylthio (propylsulfanyl) group at position 5. The propylthio substituent can modulate the compound's lipophilicity and steric profile, potentially influencing its solubility, membrane permeability, and interaction with biological targets.[2]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | 5-(Propylsulfanyl)-1,3,4-thiadiazol-2-amine |
| Synonyms | 2-Amino-5-propylthio-1,3,4-thiadiazole |
| CAS Number | 30062-49-8 |
| Chemical Formula | C₅H₉N₃S₂[2] |
| Molecular Weight | 175.28 g/mol [2] |
| Canonical SMILES | CCCSC1=NN=C(S1)N[2] |
| InChI Key | UWXTXBIBHSFVCG-UHFFFAOYSA-N[2] |
Table 2: Physicochemical Properties
| Property | Value / Description | Reference |
|---|---|---|
| Appearance | Solid | [2] |
| Solubility | Low solubility in water; soluble in organic solvents like methanol and ethanol. | Inferred from[3] |
Synthesis and Experimental Protocols
The synthesis of 2-amino-5-thioalkyl-1,3,4-thiadiazoles is most commonly achieved through the S-alkylation of the precursor 5-amino-1,3,4-thiadiazole-2-thiol. This reaction involves the deprotonation of the thiol group to form a more nucleophilic thiolate, which then displaces a leaving group on an alkyl halide.
Experimental Protocol: Synthesis via S-Alkylation
This protocol describes the synthesis of this compound from 5-amino-1,3,4-thiadiazole-2-thiol and 1-bromopropane.
1. Reagents and Materials:
- 5-amino-1,3,4-thiadiazole-2-thiol (1.0 eq)
- 1-Bromopropane (1.1 eq)
- Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) (1.5 eq)
- N,N-Dimethylformamide (DMF) or Ethanol as solvent
- Deionized water
- Ethyl acetate
- Brine solution
- Anhydrous Magnesium Sulfate (MgSO₄)
- Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator
2. Procedure:
- Step 1: Dissolution and Deprotonation. Dissolve 5-amino-1,3,4-thiadiazole-2-thiol (1.0 eq) in DMF in a round-bottom flask. Add potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium thiolate salt.
- Step 2: Alkylation. Add 1-bromopropane (1.1 eq) dropwise to the stirred suspension.
- Step 3: Reaction. Heat the reaction mixture to 60-70°C and maintain stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Step 4: Quenching and Extraction. After completion, cool the mixture to room temperature and pour it into a beaker of cold deionized water. The crude product may precipitate. Extract the aqueous mixture three times with ethyl acetate.
- Step 5: Washing. Combine the organic layers and wash sequentially with deionized water and then with a brine solution to remove residual DMF and inorganic salts.
- Step 6: Drying and Concentration. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Step 7: Purification. Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, this compound.
Diagram 1: Synthesis Workflow
Caption: General workflow for the synthesis of the title compound.
Biological Activity and Potential Applications
While specific biological data for this compound is limited in publicly accessible literature, the 2-amino-1,3,4-thiadiazole scaffold is a well-established pharmacophore. The primary activities associated with close analogues are carbonic anhydrase inhibition and antimicrobial effects.
Carbonic Anhydrase Inhibition and Diuretic Activity
Carbonic anhydrases (CAs) are metalloenzymes that catalyze the hydration of CO₂. Inhibitors of these enzymes, such as the sulfonamide drug Acetazolamide (which contains a 1,3,4-thiadiazole ring), are used as diuretics and for treating glaucoma.[1][4] The mechanism involves reducing bicarbonate reabsorption in the proximal tubules of the kidney, leading to enhanced excretion of sodium, potassium, bicarbonate, and water. The thiol (-SH) group of 5-amino-1,3,4-thiadiazole-2-thiol and its thioether derivatives can also coordinate with the zinc ion in the active site of carbonic anhydrase, leading to inhibition.[5] Studies on 5-benzylthio-1,3,4-thiadiazol-2-amine derivatives have confirmed significant diuretic activity in rat models.[6]
Table 3: Carbonic Anhydrase Inhibition Data for Related 1,3,4-Thiadiazole Derivatives
| Compound | Isozyme | Inhibition Constant (Kᵢ) |
|---|---|---|
| 5-Amino-1,3,4-thiadiazole-2-thiol | hCA I | 1.10 µM |
| 5-Amino-1,3,4-thiadiazole-2-thiol | hCA II | 8.10 µM |
| 5-Amino-1,3,4-thiadiazole-2-thiol | hCA IX | 9.80 µM |
| Acetazolamide (Reference Drug) | hCA I | 250 nM |
| Acetazolamide (Reference Drug) | hCA II | 12 nM |
| Acetazolamide (Reference Drug) | hCA IX | 25 nM |
(Data sourced from literature on key precursors and reference compounds to show scaffold potential.[5])
Antimicrobial Activity
The 1,3,4-thiadiazole nucleus is a component of numerous compounds investigated for antimicrobial properties.[7] The proposed mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The activity is highly dependent on the nature of the substituents at the 2- and 5-positions of the thiadiazole ring. For instance, halogenated and oxygenated phenyl groups attached to the ring have been shown to impart significant antibacterial and antifungal activity, respectively.[7]
Table 4: Minimum Inhibitory Concentration (MIC) of Structurally Related Thiadiazoles
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa |
|---|---|---|---|---|
| 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine | 20 µg/mL | 24 µg/mL | >100 µg/mL | >100 µg/mL |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | 22 µg/mL | 28 µg/mL | >100 µg/mL | >100 µg/mL |
| Ciprofloxacin (Reference Drug) | 18 µg/mL | 20 µg/mL | 22 µg/mL | 24 µg/mL |
(Data sourced from literature to demonstrate the antimicrobial potential of the 2-amino-1,3,4-thiadiazole scaffold.[7][8])
Experimental Protocols (Biological Assays)
Protocol: In Vivo Diuretic Activity Screening
This protocol is adapted from studies on related thiadiazole derivatives.[6]
1. Subjects and Acclimatization:
- Use adult male Wistar rats (180-220 g).
- Acclimatize animals for one week with free access to a standard diet and water.
2. Procedure:
- Step 1: Grouping. Divide animals into groups (n=6): a control group, a reference drug group (e.g., Hydrochlorothiazide, 10 mg/kg), and test compound groups (at various doses).
- Step 2: Fasting. Deprive animals of food and water for 18 hours prior to the experiment.
- Step 3: Hydration. Administer 0.9% saline solution (5 mL/100 g body weight) orally to ensure hydration.
- Step 4: Dosing. Immediately after hydration, administer the test compound (suspended in 0.5% carboxymethyl cellulose) or reference drug orally. The control group receives only the vehicle.
- Step 5: Urine Collection. Place each rat in an individual metabolic cage. Collect urine over a 24-hour period.
- Step 6: Analysis. Measure the total volume of urine for each animal. The urine can be further analyzed for sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) concentrations using a flame photometer or ion-selective electrodes to determine natriuretic and saluretic properties.
References
- 1. dovepress.com [dovepress.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. mdpi.com [mdpi.com]
- 5. Carbonic anhydrase inhibitors. Inhibition of the cytosolic and tumor-associated carbonic anhydrase isozymes I, II, and IX with a series of 1,3,4-thiadiazole- and 1,2,4-triazole-thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives - ProQuest [proquest.com]
- 7. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
An In-Depth Technical Guide to 5-(Propylthio)-1,3,4-thiadiazol-2-amine (CAS Number: 30062-49-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Propylthio)-1,3,4-thiadiazol-2-amine is a sulfur-containing heterocyclic compound with potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, available spectral data, and likely biological activities based on related compounds. While specific experimental data for this molecule is limited in publicly available literature, this guide extrapolates information from closely related 2-amino-5-alkylthio-1,3,4-thiadiazole derivatives to provide detailed hypothetical experimental protocols and potential mechanisms of action. All quantitative data is presented in structured tables, and logical relationships are visualized using diagrams.
Chemical and Physical Properties
This compound is a solid compound at room temperature.[1] Like other 2-amino-1,3,4-thiadiazole derivatives, it is expected to have low solubility in water and better solubility in organic solvents such as methanol, ethanol, and dichloromethane.[2]
| Property | Value | Reference |
| CAS Number | 30062-49-8 | [1] |
| Molecular Formula | C₅H₉N₃S₂ | [1] |
| Molecular Weight | 175.28 g/mol | [3] |
| Appearance | Solid | [1] |
| Solubility | Low in water; Soluble in methanol, ethanol, dichloromethane. | [2] |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the propyl group's protons (a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl group, and a triplet for the methylene group attached to the sulfur atom). The amine protons would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would display signals for the three distinct carbon atoms of the propyl group and two signals for the carbon atoms of the thiadiazole ring. The carbon attached to the amino group would be the most deshielded among the ring carbons.
| Assignment | Predicted ¹³C Chemical Shift (ppm) |
| C2 (Thiadiazole ring) | ~168 |
| C5 (Thiadiazole ring) | ~155 |
| -S-C H₂-CH₂-CH₃ | ~35 |
| -S-CH₂-C H₂-CH₃ | ~23 |
| -S-CH₂-CH₂-C H₃ | ~13 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3100 cm⁻¹), C-N stretching, and the C=N stretching of the thiadiazole ring (around 1600-1500 cm⁻¹).
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | 3300-3100 |
| C-H Stretch (Aliphatic) | 2960-2850 |
| C=N Stretch (Thiadiazole Ring) | ~1610 |
| N-H Bend (Amine) | ~1550 |
| C-N Stretch | ~1300 |
| C-S Stretch | ~700 |
Mass Spectrometry (MS)
A GC-MS spectrum is available, though a detailed fragmentation analysis has not been published.[4] The mass spectrum would show the molecular ion peak (M⁺) at m/z = 175. The fragmentation pattern would likely involve the loss of the propyl group and other characteristic cleavages of the thiadiazole ring.
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general and widely used method for the synthesis of 2-amino-5-alkylthio-1,3,4-thiadiazoles involves the alkylation of 2-amino-5-mercapto-1,3,4-thiadiazole.[3]
Hypothetical Experimental Protocol for Synthesis
Reaction Scheme:
Materials:
-
2-Amino-5-mercapto-1,3,4-thiadiazole
-
1-Bromopropane
-
Potassium hydroxide
-
Ethanol
-
Hydrochloric acid (for acidification, if necessary)
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-mercapto-1,3,4-thiadiazole (1 equivalent) in ethanol.
-
Add a solution of potassium hydroxide (1 equivalent) in ethanol to the flask.
-
To this mixture, add 1-bromopropane (1.1 equivalents) dropwise with stirring.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the mixture. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Biological Activity
While specific studies on the biological activity of this compound are scarce, the 2-amino-1,3,4-thiadiazole scaffold is a well-known pharmacophore with a broad spectrum of activities, including antimicrobial and antifungal properties.[5][6]
Antimicrobial and Antifungal Activity
Derivatives of 2-amino-5-alkylthio-1,3,4-thiadiazole have demonstrated moderate to good activity against various bacterial and fungal strains.[1] The propylthio substituent at the 5-position is expected to influence the lipophilicity of the molecule, which can affect its cell permeability and, consequently, its biological activity.
Hypothetical Experimental Protocol for Antimicrobial Susceptibility Testing
Method: Agar well diffusion method.
Materials:
-
Mueller-Hinton agar
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
This compound
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Standard antifungal (e.g., Fluconazole)
-
Sterile Petri dishes, cork borer, and micropipettes
Procedure:
-
Prepare Mueller-Hinton agar plates.
-
Inoculate the agar surface with the test microorganism.
-
Create wells in the agar using a sterile cork borer.
-
Prepare a stock solution of this compound in DMSO.
-
Add a defined volume of the test compound solution to the wells.
-
Use DMSO as a negative control and standard antibiotic/antifungal as a positive control.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition around each well.
Mechanism of Action (Hypothesized)
The precise mechanism of action for this compound has not been elucidated. However, studies on other 2-amino-1,3,4-thiadiazole derivatives suggest potential targets. One study on a related compound, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), demonstrated that it inhibits the extracellular signal-regulated kinase (ERK) pathway and induces cell cycle arrest in lung carcinoma cells.[7] This suggests that compounds containing the 2-amino-1,3,4-thiadiazole scaffold may act as kinase inhibitors.
Conclusion
This compound is a compound of interest for further investigation, particularly in the area of antimicrobial and antifungal drug discovery. While specific data is limited, this guide provides a framework for its synthesis, characterization, and biological evaluation based on the properties of related compounds. Further research is warranted to fully elucidate its physicochemical properties, biological activities, and mechanism of action. Researchers are encouraged to use the provided hypothetical protocols as a starting point for their investigations, with the understanding that optimization will be necessary.
References
- 1. "SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-" by Mohammed M. Saleh, Sabiha F- AL-Joubori et al. [bsj.uobaghdad.edu.iq]
- 2. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 4. spectrabase.com [spectrabase.com]
- 5. dovepress.com [dovepress.com]
- 6. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hakon-art.com [hakon-art.com]
An In-Depth Technical Guide to 2-amino-5-(propylthio)-1,3,4-thiadiazole: Synonyms, Nomenclature, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 2-amino-5-(propylthio)-1,3,4-thiadiazole, detailing its nomenclature, synonyms, and key identifiers. It also outlines a generalized experimental protocol for its synthesis and proposes a logical workflow for the preliminary biological evaluation of this and related compounds, reflecting the current understanding of the therapeutic potential of the 1,3,4-thiadiazole scaffold.
Chemical Identity and Nomenclature
2-amino-5-(propylthio)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole ring substituted with an amino group at position 2 and a propylthio group at position 5. This structure is a subject of interest in medicinal chemistry due to the established broad-spectrum biological activities of the 1,3,4-thiadiazole core, which include antimicrobial and anticancer properties.[1][2][3][4]
The nomenclature and various identifiers for this compound are summarized in the table below for clarity and easy reference.
| Identifier Type | Value |
| Systematic Name | 5-(propylthio)-1,3,4-thiadiazol-2-amine |
| Common Name | 2-amino-5-(propylthio)-1,3,4-thiadiazole |
| CAS Registry Number | 30062-49-8[5] |
| Molecular Formula | C₅H₉N₃S₂ |
| Molecular Weight | 175.28 g/mol |
| Synonyms | 2-Amino-5-propylthio-1,3,4-thiadiazole, 5-(Propylsulfanyl)-1,3,4-thiadiazol-2-amine |
Experimental Protocols: Synthesis of 2-amino-5-(propylthio)-1,3,4-thiadiazole
Reaction Scheme:
The synthesis typically proceeds in two conceptual steps: first, the formation of a 2-amino-5-mercapto-1,3,4-thiadiazole intermediate, followed by the S-alkylation of the thiol group with a propyl halide.
References
- 1. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Biological Activity of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole nucleus is a vital heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Its derivatives are recognized for their diverse biological actions, including anticancer, antimicrobial, anti-inflammatory, antiviral, and enzyme-inhibiting properties.[3][4][5] The aromaticity of the ring contributes to its in vivo stability, while the mesoionic character of the ring allows these derivatives to cross cellular membranes and interact effectively with biological targets.[6][7] This guide provides a comprehensive overview of the multifaceted biological activities of 1,3,4-thiadiazole derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Anticancer Activity
1,3,4-Thiadiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines, including breast, lung, colon, and leukemia.[8] Their mechanisms of action are diverse, involving the inhibition of key enzymes like protein tyrosine kinases (e.g., EGFR, HER-2), interference with DNA replication, and induction of apoptosis.[8][9][10] The structural similarity of the thiadiazole ring to pyrimidine, a nucleobase, is thought to contribute to its ability to disrupt DNA synthesis.[9][11]
Quantitative Data: Anticancer Activity
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
| ST10 | MDA-MB-231 (Breast) | IC50 | 64.2 µM | [9] |
| ST3 | MDA-MB-231 (Breast) | IC50 | 73.8 µM | [9] |
| ST8 | MDA-MB-231 (Breast) | IC50 | 75.2 µM | [9] |
| 8a | Various (7 lines) | IC50 | 1.62–4.61 μM | [11] |
| 32a, 32d | HePG-2, MCF-7 (Liver, Breast) | IC50 | 3.31–9.31 µM | [10][11] |
| 4y | MCF-7 (Breast) | IC50 | 0.084 mmol L⁻¹ | [12][13] |
| 4y | A549 (Lung) | IC50 | 0.034 mmol L⁻¹ | [12][13] |
| 2g | LoVo (Colon) | IC50 | 2.44 µM | [14] |
| 2g | MCF-7 (Breast) | IC50 | 23.29 µM | [14] |
Signaling Pathway: EGFR/HER-2 Inhibition
Many 1,3,4-thiadiazole derivatives exert their anticancer effects by inhibiting receptor protein tyrosine kinases like EGFR and HER-2, which are crucial for cancer cell proliferation and survival.[10] Inhibition of these receptors blocks downstream signaling pathways, leading to cell cycle arrest and apoptosis.
References
- 1. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Review on Biological Activities of 1,3,4-Thiadiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 4. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 8. bepls.com [bepls.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
The Multifaceted Mechanisms of Action of 2-Amino-1,3,4-Thiadiazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its unique structural and electronic properties have led to the discovery of compounds with potent anticancer, anti-inflammatory, and antimicrobial activities. This in-depth technical guide elucidates the core mechanisms of action of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Anticancer Mechanisms of Action
Derivatives of 2-amino-1,3,4-thiadiazole exert their anticancer effects through a variety of mechanisms, primarily by targeting key proteins and pathways that are fundamental to cancer cell proliferation, survival, and metastasis.
Inhibition of Key Kinases in Cell Signaling
A prominent mechanism of action for many 2-amino-1,3,4-thiadiazole compounds is the inhibition of crucial kinases involved in oncogenic signaling pathways.
-
Extracellular Signal-Regulated Kinase (ERK) Pathway: Certain derivatives, such as 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), have been shown to inhibit the activation of the ERK1/2 pathway. This inhibition leads to cell cycle arrest in the G0/G1 phase, thereby halting cancer cell proliferation.
-
Cyclin-Dependent Kinase 2 (CDK2): As a key regulator of the cell cycle, CDK2 is a prime target for anticancer therapies. Specific 2-amino-1,3,4-thiadiazole derivatives have been designed to inhibit CDK2, leading to cell cycle arrest and the induction of apoptosis.
-
c-Jun N-Terminal Kinase (JNK): The JNK signaling pathway is implicated in both cell survival and apoptosis, depending on the cellular context. Some thiadiazole derivatives act as substrate-competitive inhibitors of JNK, modulating its activity and promoting apoptosis in cancer cells.
Enzyme Inhibition
Beyond kinases, these compounds target other critical enzymes essential for cancer cell function:
-
Inosine Monophosphate Dehydrogenase (IMPDH): This enzyme is crucial for the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. Inhibition of IMPDH by 2-amino-1,3,4-thiadiazole metabolites disrupts this process, leading to the cessation of cell proliferation.
-
Topoisomerase II: This enzyme is vital for resolving DNA topological problems during replication and transcription. Certain thiadiazole derivatives inhibit topoisomerase II, leading to DNA damage and apoptosis.
-
Carbonic Anhydrases (CAs): Tumor-associated carbonic anhydrase isoforms, such as hCA-I and hCA-II, are involved in regulating pH in the tumor microenvironment, which is crucial for tumor growth and metastasis. Many 2-amino-1,3,4-thiadiazole derivatives are potent inhibitors of these enzymes.
-
Histone Deacetylases (HDACs) and Glutaminase: Some derivatives have also been found to inhibit HDACs, leading to changes in gene expression that can induce apoptosis, and glutaminase, an enzyme critical for the altered metabolism of many cancer cells.
Disruption of Microtubule Dynamics
Several 2-amino-1,3,4-thiadiazole derivatives have been shown to interfere with tubulin polymerization. By disrupting the formation of the mitotic spindle, these compounds induce mitotic arrest and subsequent apoptosis in cancer cells.
Quantitative Data: Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative 2-amino-1,3,4-thiadiazole derivatives against various cancer cell lines.
| Compound ID/Description | Target Cell Line | IC50 (µM) | Reference |
| 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) | A549 (Lung Carcinoma) | Not specified, inhibits ERK1/2 | [1] |
| 2-(3-chlorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (4ClABT) | T47D (Breast Carcinoma) | Inhibits proliferation dose-dependently | [2] |
| 5-Aryl-1,3,4-thiadiazole-based hydroxamic acids | Various human cancer cell lines | 5 to 10-fold lower than SAHA | [3] |
| 2,5-diphenyl-1,3,4-thiadiazole hydroxamate derivative (4j) | HCT116 (Colon Carcinoma) | HDAC1 IC50 = 15 nM | [4] |
| 5-substituted-2-amino-1,3,4-thiadiazole derivative | C6 (Neuroblastoma) | CDK2 IC50 = 0.005 µM | [5] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo (Colon Adenocarcinoma) | 2.44 | [6] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | MCF-7 (Breast Adenocarcinoma) | 23.29 | [6] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. ojournal.raparinuni2024.org [ojournal.raparinuni2024.org]
5-(Propylthio)-1,3,4-thiadiazol-2-amine: A Technical Review for Drug Discovery Professionals
An In-depth Guide to the Synthesis, Biological Activity, and Therapeutic Potential of a Promising Heterocyclic Scaffold
Introduction
5-(Propylthio)-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the 2-amino-1,3,4-thiadiazole class of molecules. This scaffold is of significant interest to the medicinal chemistry and drug development communities due to the diverse and potent biological activities exhibited by its derivatives. The incorporation of a propylthio group at the 5-position of the thiadiazole ring imparts specific physicochemical properties that can influence its pharmacokinetic profile and target engagement. This technical guide provides a comprehensive review of the available literature on this compound and its analogs, focusing on its synthesis, biological activities, and potential mechanisms of action, with the aim of supporting further research and development in this area.
Synthesis and Chemical Properties
General Synthetic Approach
A common and effective method for the synthesis of 2-amino-5-alkylthio-1,3,4-thiadiazoles involves a multi-step process starting from thiosemicarbazide.
Experimental Protocols
Protocol 1: Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole
This procedure is a foundational step for the synthesis of various 5-thio-substituted 2-amino-1,3,4-thiadiazoles.
Materials:
-
Thiosemicarbazide
-
Carbon disulfide
-
Absolute ethanol
-
Anhydrous sodium carbonate
Procedure:
-
A mixture of thiosemicarbazide, carbon disulfide, and absolute ethanol is prepared in a round-bottom flask.
-
Anhydrous sodium carbonate is added portion-wise to the stirred mixture.
-
The reaction mixture is refluxed for a specified period, typically monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting solid is dissolved in water and acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
The precipitate is filtered, washed with water, and dried to yield 2-amino-5-mercapto-1,3,4-thiadiazole.
Protocol 2: Synthesis of this compound
This protocol describes the alkylation of the thiol group of 2-amino-5-mercapto-1,3,4-thiadiazole.
Materials:
-
2-amino-5-mercapto-1,3,4-thiadiazole
-
1-Bromopropane (or other suitable propyl halide)
-
A suitable base (e.g., sodium hydroxide, potassium carbonate)
-
A suitable solvent (e.g., ethanol, acetone, DMF)
Procedure:
-
2-amino-5-mercapto-1,3,4-thiadiazole is dissolved in the chosen solvent in a reaction vessel.
-
The base is added to the solution to deprotonate the thiol group, forming the thiolate anion.
-
1-Bromopropane is added dropwise to the reaction mixture.
-
The mixture is stirred at room temperature or heated to reflux, with the reaction progress monitored by TLC.
-
Once the reaction is complete, the mixture is cooled, and the solvent is evaporated.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to afford this compound.
Biological Activities and Therapeutic Potential
The 2-amino-1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific quantitative data for this compound is limited in publicly available literature, the activities of closely related analogs provide strong indications of its potential therapeutic applications.
Antimicrobial and Antifungal Activity
Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated significant potential as antimicrobial and antifungal agents. The introduction of different substituents at the 5-position can modulate the spectrum and potency of their activity.
| Compound/Derivative | Organism | Activity | MIC (µg/mL) | Reference |
| 5-Aryl-2-amino-1,3,4-thiadiazole derivatives | Streptococcus faecalis, MSSA, MRSA | Antibacterial | 4 - 64 | [1] |
| 5-Aryl-2-amino-1,3,4-thiadiazole derivative (2g) | Candida albicans | Antifungal | 8 | [1] |
| 5-Aryl-2-amino-1,3,4-thiadiazole derivative (2g) | Aspergillus niger | Antifungal | 64 | [1] |
Table 1: Antimicrobial and Antifungal Activities of Representative 2-Amino-1,3,4-thiadiazole Derivatives.
Anticancer Activity
The 2-amino-1,3,4-thiadiazole nucleus is a component of several compounds with demonstrated anticancer properties. The proposed mechanism for some of these derivatives involves the inhibition of key enzymes in nucleotide biosynthesis, which is crucial for rapidly proliferating cancer cells.
| Compound/Derivative | Cell Line | Activity | IC50 (µM) | Reference |
| 5-Aryl-2-amino-1,3,4-thiadiazole derivative (1o) | HepG2 (Hepatocellular carcinoma) | Cytotoxic | Not specified | [1] |
Table 2: Anticancer Activity of a Representative 2-Amino-1,3,4-thiadiazole Derivative.
Plant Growth Stimulant Properties
Interestingly, derivatives of 5-(alkylthio)-1,3,4-thiadiazol-2(3H)-thione have been reported to exhibit pronounced plant growth stimulant properties.[2] This suggests a potential application for this compound in agriculture, although further investigation is required to confirm this specific activity.
Mechanism of Action
A key putative mechanism of action for the anticancer and antiviral effects of some 2-amino-1,3,4-thiadiazole derivatives is the inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH).[3] IMPDH is a critical enzyme in the de novo biosynthesis of guanine nucleotides.
Figure 1: Proposed mechanism of action via IMPDH inhibition.
By inhibiting IMPDH, 2-amino-1,3,4-thiadiazole derivatives can deplete the intracellular pool of guanine nucleotides, which are essential for DNA and RNA synthesis. This disruption of nucleic acid synthesis can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells.
Experimental and Developmental Workflow
The discovery and development of novel drugs based on the 2-amino-1,3,4-thiadiazole scaffold typically follows a structured workflow.
Figure 2: A typical drug discovery and development workflow.
This workflow highlights the iterative process of synthesis, biological evaluation, and optimization that is essential for the development of new therapeutic agents.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule within the broader class of 2-amino-1,3,4-thiadiazole derivatives. The available literature on analogous compounds suggests its potential as a scaffold for the development of novel antimicrobial, antifungal, and anticancer agents. The likely mechanism of action, through the inhibition of IMPDH, provides a solid rationale for its further investigation in oncology and infectious diseases.
Future research should focus on the development of a robust and scalable synthesis for this compound, followed by a comprehensive evaluation of its biological activities against a diverse panel of microbial strains and cancer cell lines. Further studies to confirm its mechanism of action and to explore its potential in other therapeutic areas, such as agriculture, are also warranted. The systematic exploration of structure-activity relationships by synthesizing and testing a library of related 5-alkylthio derivatives will be crucial in optimizing the potency and selectivity of this promising scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1,3,4-Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole ring, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique physicochemical properties and versatile biological activities have established it as a "privileged scaffold" in drug design and development. This technical guide delves into the historical roots of 1,3,4-thiadiazole, tracing its discovery in the late 19th century to its establishment as a critical pharmacophore. We will explore the seminal synthetic methodologies, present key quantitative data from early studies, and illuminate the historical development of its diverse biological applications, providing a comprehensive resource for researchers in the field.
The Dawn of a Heterocycle: Discovery and Early History
The journey of the 1,3,4-thiadiazole ring is intrinsically linked to the burgeoning field of organic chemistry in the latter half of the 19th century, particularly with the discovery and exploration of hydrazine and its derivatives. The first description of the 1,3,4-thiadiazole ring system is credited to the eminent chemist Emil Fischer in 1882. Further significant contributions to the fundamental understanding and synthesis of this heterocyclic system were made by M. Busch and his coworkers in the following years.
The development of 1,3,4-thiadiazole chemistry was propelled by the availability of key starting materials like phenylhydrazine and hydrazine itself. Early synthetic efforts focused on the cyclization of thiosemicarbazide and its derivatives, a versatile precursor that remains a staple in the synthesis of 1,3,4-thiadiazoles to this day. These pioneering works laid the essential groundwork for the subsequent explosion of interest in this unique heterocyclic scaffold.
Foundational Synthetic Methodologies
The early syntheses of 1,3,4-thiadiazole derivatives were elegant in their simplicity, often relying on acid-catalyzed cyclization and condensation reactions. These classical methods, while sometimes harsh by modern standards, were instrumental in providing the first access to this important class of compounds.
From Thiosemicarbazide: The Workhorse of 1,3,4-Thiadiazole Synthesis
Thiosemicarbazide quickly emerged as the most versatile and widely used starting material for the construction of the 1,3,4-thiadiazole ring. Several key approaches were developed:
-
Cyclization with Carboxylic Acids and Acid Chlorides: One of the most fundamental methods involves the reaction of thiosemicarbazide with a carboxylic acid or its more reactive acid chloride derivative. This reaction, typically carried out in the presence of a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride, leads to the formation of 2-amino-5-substituted-1,3,4-thiadiazoles. The substituent at the 5-position is derived from the R-group of the carboxylic acid.
-
Reaction with Carbon Disulfide: The reaction of thiosemicarbazide with carbon disulfide in a basic medium, such as in the presence of anhydrous sodium carbonate or potassium hydroxide, provides a direct route to 2-amino-5-mercapto-1,3,4-thiadiazole. This derivative is a crucial intermediate for further functionalization.
From Dithiocarbazates
Another important historical route to 1,3,4-thiadiazoles involves the use of dithiocarbazates. These compounds, which can be prepared from the reaction of hydrazine with carbon disulfide, serve as versatile precursors for the synthesis of various 2,5-disubstituted-1,3,4-thiadiazoles.
Quantitative Data from Early Syntheses
While detailed spectral characterization was not available in the late 19th and early 20th centuries, early researchers meticulously documented the physical properties of the newly synthesized compounds. The following table summarizes some of the key quantitative data for historically significant 1,3,4-thiadiazole derivatives, compiled from various sources.
| Compound Name | Starting Materials | Reaction Conditions | Melting Point (°C) | Yield (%) | Reference |
| 2-Amino-5-mercapto-1,3,4-thiadiazole | Thiosemicarbazide, Carbon Disulfide, Anhydrous Sodium Carbonate | Heating in absolute ethanol | 233 | 92 | |
| N,N′-Diphenyl-thiadiazole-2,5-diamine | N,N′-diphenylhydrazinecarbothioamide, 2,3,5,6-tetrachloro-1,4-benzoquinone | - | 239-241 | 15 | |
| N,N′-Dibenzyl-thiadiazole-2,5-diamine | N,N′-dibenzylhydrazinecarbothioamide, 2,3,5,6-tetrachloro-1,4-benzoquinone | - | 250-252 | 12 | |
| N,N′-Diallyl-thiadiazole-2,5-diamine | N,N′-diallylhydrazinecarbothioamide, 2,3,5,6-tetrachloro-1,4-benzoquinone | - | 133-135 | 14 |
Experimental Protocols: Classical Syntheses
To provide a practical understanding of the historical methodologies, detailed experimental protocols for the synthesis of key 1,3,4-thiadiazole precursors are outlined below. These protocols are based on classical methods and may require adaptation for modern laboratory settings.
Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole
Materials:
-
Thiosemicarbazide
-
Carbon Disulfide
-
Anhydrous Sodium Carbonate
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid
-
Ice-water
Procedure:
-
A suspension of thiosemicarbazide (0.02 mole) in absolute ethanol (15 ml) is prepared in a round-bottom flask fitted with a reflux condenser.
-
Anhydrous sodium carbonate (0.02 mole) and carbon disulfide (3 ml) are added to the suspension.
-
The mixture is warmed with stirring under reflux for 1 hour.
-
The reaction mixture is then heated on a steam bath for an additional 4 hours.
-
The majority of the ethanol is removed by evaporation.
-
The residue is dissolved in ice-water and acidified with concentrated hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield 2-amino-5-mercapto-1,3,4-thiadiazole.
General Procedure for the Synthesis of 5-Aryl-1,3,4-thiadiazole-2-amine Derivatives
Materials:
-
Aromatic Carboxylic Acid
-
Phosphorus Oxychloride (POCl₃)
-
Thiosemicarbazide
-
Water
-
50% Sodium Hydroxide Solution
-
Ice
Procedure:
-
A mixture of the aromatic carboxylic acid (3.00 mmol) and phosphorus oxychloride (10 mL) is stirred for 20 minutes at room temperature.
-
Thiosemicarbazide (3.00 mmol) is then added to the mixture.
-
The resulting mixture is heated at 80–90 °C for one hour with stirring.
-
The reaction mixture is cooled in an ice bath, and 40 mL of water is carefully added.
-
The resulting suspension is refluxed for 4 hours.
-
After cooling, the solution is basified to a pH of 8 with a 50% sodium hydroxide solution and stirred.
-
The precipitated product is collected by filtration, washed with water, and dried.
The Rise of a Pharmacophore: A History of Biological Discoveries
The initial discovery of the 1,3,4-thiadiazole ring was primarily of academic interest. However, the 20th century witnessed a paradigm shift as the profound biological activities of its derivatives began to be unveiled.
The Breakthrough: Acetazolamide and Carbonic Anhydrase Inhibition
A pivotal moment in the history of 1,3,4-thiadiazole derivatives came in 1940 with the discovery of acetazolamide (5-acetamido-1,3,4-thiadiazole-2-sulfonamide) by Mann and Kellin. This discovery was a direct result of research into sulfonamides and their diuretic properties. Acetazolamide was found to be a potent inhibitor of the enzyme carbonic anhydrase .
This groundbreaking discovery opened up a new era of therapeutic applications for 1,3,4-thiadiazole derivatives. The inhibition of carbonic anhydrase by acetazolamide leads to a decrease in the formation of carbonic acid and subsequently bicarbonate and hydrogen ions. This mechanism is the basis for its use as a diuretic, in the treatment of glaucoma by reducing aqueous humor production, and as an anticonvulsant.
Expanding the Therapeutic Horizon
Following the success of acetazolamide, researchers began to explore the broader pharmacological potential of the 1,3,4-thiadiazole scaffold. This led to the discovery of a wide array of biological activities, including:
-
Antimicrobial and Antifungal Activity: Numerous 1,3,4-thiadiazole derivatives have been synthesized and shown to possess significant antibacterial and antifungal properties.
-
Anticancer Activity: The 1,3,4-thiadiazole ring is a common feature in many compounds developed as anticancer agents, with some derivatives showing potent inhibitory activity against various cancer cell lines.
-
Anticonvulsant Activity: Building on the initial observations with acetazolamide, other 1,3,4-thiadiazole derivatives have been investigated for their potential as anticonvulsant drugs.
-
Anti-inflammatory Activity: A number of 1,3,4-thiadiazole derivatives have demonstrated promising anti-inflammatory properties.
Visualizing the Core Concepts
To better illustrate the key historical and mechanistic aspects discussed, the following diagrams have been generated using the DOT language.
Caption: A timeline illustrating the key milestones in the discovery and development of 1,3,4-thiadiazole derivatives.
Caption: A simplified workflow of the classical synthesis of key 1,3,4-thiadiazole derivatives from thiosemicarbazide.
Caption: The mechanism of action of acetazolamide as a carbonic anhydrase inhibitor and its resulting therapeutic effects.
Conclusion
From its humble beginnings in the late 19th century, the 1,3,4-thiadiazole ring system has evolved into a cornerstone of modern medicinal chemistry. The pioneering synthetic work of early chemists, centered around the versatile thiosemicarbazide precursor, paved the way for the creation of a vast library of derivatives. The landmark discovery of acetazolamide's carbonic anhydrase inhibitory activity unveiled the immense therapeutic potential of this scaffold, sparking decades of research that have led to the identification of a broad spectrum of biological activities. For contemporary researchers, a deep understanding of this rich history provides a valuable context for the rational design and development of novel 1,3,4-thiadiazole-based therapeutic agents. The enduring legacy of this "privileged scaffold" continues to inspire the next generation of drug discovery and development.
Spectroscopic Profile of 5-(Propylthio)-1,3,4-thiadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Compound Identification
| IUPAC Name | 5-(Propylthio)-1,3,4-thiadiazol-2-amine |
| Molecular Formula | C₅H₉N₃S₂ |
| Molecular Weight | 175.28 g/mol |
| CAS Number | 30062-49-8 |
Spectroscopic Data
Mass Spectrometry
Mass spectrometry data for this compound has been reported, providing confirmation of its molecular weight.
| Parameter | Value | Source |
| Molecular Ion (M⁺) | 175 m/z | SpectraBase |
| Key Fragment | 133 m/z | SpectraBase |
Predicted ¹H NMR Data
Based on the analysis of similar 1,3,4-thiadiazole derivatives, the following proton NMR signals are predicted for this compound. The spectrum would be characterized by the signals from the propyl group and the amine protons.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (propyl) | 0.9 - 1.1 | Triplet | 3H |
| CH₂ (propyl, middle) | 1.6 - 1.8 | Sextet | 2H |
| S-CH₂ (propyl) | 2.9 - 3.1 | Triplet | 2H |
| NH₂ | 5.0 - 7.0 (broad) | Singlet | 2H |
Predicted ¹³C NMR Data
The predicted carbon-13 NMR spectrum would show five distinct signals corresponding to the carbon atoms of the propyl group and the thiadiazole ring.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| CH₃ (propyl) | 13 - 15 |
| CH₂ (propyl, middle) | 22 - 24 |
| S-CH₂ (propyl) | 33 - 35 |
| C-S (thiadiazole) | 150 - 155 |
| C-N (thiadiazole) | 165 - 170 |
Predicted IR Spectroscopy Data
The infrared spectrum is expected to show characteristic absorption bands for the amine group and the carbon-nitrogen and carbon-sulfur bonds within the thiadiazole ring.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3100 - 3400 | Medium, Broad |
| C-H Stretch (aliphatic) | 2850 - 2960 | Medium |
| C=N Stretch (thiadiazole) | 1600 - 1650 | Strong |
| N-H Bend (amine) | 1550 - 1620 | Medium |
| C-N Stretch | 1250 - 1350 | Medium |
| C-S Stretch | 600 - 800 | Medium |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques, based on standard practices for the analysis of similar heterocyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz or 500 MHz NMR spectrometer (e.g., Bruker Avance series or equivalent).
-
Sample Preparation : 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Parameters :
-
Pulse Program : Standard single-pulse sequence.
-
Acquisition Time : 2-3 seconds.
-
Relaxation Delay : 1-2 seconds.
-
Number of Scans : 16-64, depending on sample concentration.
-
Spectral Width : 0-12 ppm.
-
-
¹³C NMR Parameters :
-
Pulse Program : Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024-4096, due to the low natural abundance of ¹³C.
-
Spectral Width : 0-200 ppm.
-
-
Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two or equivalent).
-
Sample Preparation :
-
Solid Phase (KBr Pellet) : 1-2 mg of the compound is finely ground with ~100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly onto the ATR crystal.
-
-
Data Acquisition :
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing : The resulting spectrum is typically displayed as transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification (e.g., Agilent GC-MS system).
-
Sample Preparation : A dilute solution of the compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
GC-MS Parameters :
-
Injection Volume : 1 µL.
-
Inlet Temperature : 250 °C.
-
Carrier Gas : Helium at a constant flow rate.
-
Oven Temperature Program : A temperature gradient is used to ensure good separation, for example, starting at 50 °C and ramping to 250 °C.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Analyzer : Quadrupole or Time-of-Flight (TOF).
-
Scan Range : 40-500 m/z.
-
-
Data Analysis : The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides structural information.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.
Methodological & Application
Synthesis of 5-(Propylthio)-1,3,4-thiadiazol-2-amine from Thiosemicarbazide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5-(propylthio)-1,3,4-thiadiazol-2-amine, a molecule of interest in medicinal chemistry and drug development, starting from the readily available precursor, thiosemicarbazide. The synthesis is a two-step process involving the cyclization of thiosemicarbazide to form a key intermediate, 5-amino-1,3,4-thiadiazole-2-thiol, followed by the S-alkylation of this intermediate to yield the final product.
The 1,3,4-thiadiazole scaffold is a prominent feature in a variety of biologically active compounds, exhibiting a broad spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The derivatization of this core structure, such as through S-alkylation, allows for the fine-tuning of its physicochemical and biological properties.
Experimental Protocols
Step 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol (Intermediate)
This protocol is adapted from established methods for the cyclization of thiosemicarbazide using carbon disulfide.[4]
Materials:
-
Thiosemicarbazide
-
Potassium hydroxide (KOH)
-
Ethanol
-
Carbon disulfide (CS₂)
-
Hydrochloric acid (HCl, 10%)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide (0.1 mol, 5.6 g) and thiosemicarbazide (0.1 mol, 9.1 g) in 100 mL of ethanol.
-
To this solution, add carbon disulfide (0.1 mol, 6 mL).
-
Heat the mixture under reflux with stirring for 24 hours.
-
After cooling, concentrate the reaction mixture by removing the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with 10% hydrochloric acid until a precipitate forms.
-
Filter the pale-yellow precipitate, wash with water, and dry.
Quantitative Data for Step 1:
| Parameter | Value | Reference |
| Yield | 74% | [4] |
| Melting Point | 235-237 °C | [4] |
| Appearance | Pale-yellow precipitate | [4] |
Step 2: Synthesis of this compound (Final Product)
This protocol is a general procedure based on the S-alkylation of 5-amino-1,3,4-thiadiazole-2-thiol.
Materials:
-
5-Amino-1,3,4-thiadiazole-2-thiol
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dry acetone
-
Propyl bromide (or propyl iodide)
-
Round-bottom flask
-
Stirring apparatus
-
Standard laboratory glassware
Procedure:
-
Suspend 5-amino-1,3,4-thiadiazole-2-thiol (0.01 mol) in dry acetone.
-
Add anhydrous potassium carbonate (0.015 mol) to the suspension.
-
Stir the mixture at room temperature for 30 minutes.
-
Add propyl bromide (0.011 mol) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified this compound.
Quantitative and Characterization Data for the Final Product:
| Parameter | Value | Reference |
| Molecular Formula | C₅H₉N₃S₂ | [5] |
| Molecular Weight | 175.28 g/mol | [5] |
| Mass Spectrum (m/z) | See available spectral data. | [6] |
Logical Workflow of the Synthesis
The synthesis follows a logical two-step sequence: formation of the heterocyclic core followed by functionalization.
Caption: Synthetic pathway for this compound.
Signaling Pathway and Applications
While the specific signaling pathways modulated by this compound are a subject for further investigation, the broader class of 5-(alkylthio)-1,3,4-thiadiazole derivatives has been explored for various therapeutic applications due to their diverse biological activities. These compounds are known to interact with various biological targets, and their mechanism of action is often related to their ability to mimic endogenous molecules and interact with enzymes or receptors.
Derivatives of the 1,3,4-thiadiazole ring system have been reported to exhibit a wide range of biological activities, including:
-
Antimicrobial Activity: Effective against a variety of bacterial and fungal strains.[3]
-
Anti-inflammatory Activity: Showing potential in modulating inflammatory pathways.
-
Anticancer Activity: Demonstrating cytotoxicity against various cancer cell lines.
-
Plant Growth Stimulation: Some derivatives have been shown to act as plant growth stimulants.[7]
The synthesis of this compound provides a valuable molecule for screening in various biological assays to explore its potential as a lead compound in drug discovery programs.
Caption: Potential biological applications of 1,3,4-thiadiazole derivatives.
References
- 1. chemmethod.com [chemmethod.com]
- 2. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]
- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 5. This compound CAS#: [amp.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. ICI Journals Master List [journals.indexcopernicus.com]
One-Pot Synthesis of 2-Amino-1,3,4-Thiadiazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2-amino-1,3,4-thiadiazole derivatives, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1][2][3] The protocols outlined below cover conventional, microwave-assisted, and ultrasound-assisted methods, offering a comparative perspective on these synthetic approaches.
Introduction
The 2-amino-1,3,4-thiadiazole core is a privileged scaffold found in numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4][5] One-pot synthesis methodologies are highly sought after in drug discovery and development as they offer increased efficiency, reduced waste, and simplified procedures compared to multi-step syntheses. This document details three distinct one-pot protocols for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, a versatile class of compounds with significant therapeutic potential.
General Reaction Scheme
The one-pot synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles typically involves the reaction of a carboxylic acid or its derivative with thiosemicarbazide, followed by cyclodehydration. The general reaction is depicted below:
Caption: General reaction scheme for the one-pot synthesis of 2-amino-1,3,4-thiadiazole derivatives.
Protocol 1: Conventional Synthesis using Acid Catalysis
This protocol describes a conventional one-pot synthesis method utilizing a strong acid catalyst and thermal heating.
Experimental Workflow
Caption: Workflow for the conventional one-pot synthesis of 2-amino-1,3,4-thiadiazole derivatives.
Detailed Methodology
-
In a round-bottom flask, suspend the substituted carboxylic acid (0.05 mol) and thiosemicarbazide (0.05 mol) in ethanol.
-
With constant stirring, slowly add a few drops of concentrated sulfuric acid as a catalyst.
-
Heat the reaction mixture to 80-90°C and reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Basify the mixture with a 10% sodium carbonate (Na2CO3) solution until a precipitate forms.
-
Filter the solid product, wash it with cold water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.
Data Presentation
| Entry | R-Group (Substituent) | Reaction Time (h) | Yield (%) |
| 1 | Phenyl | 5 | 85 |
| 2 | 4-Chlorophenyl | 6 | 82 |
| 3 | 4-Methoxyphenyl | 4 | 90 |
| 4 | 4-Nitrophenyl | 6 | 78 |
| 5 | 2-Hydroxyphenyl | 5 | 80 |
Protocol 2: Microwave-Assisted Synthesis
This protocol outlines a rapid and efficient one-pot synthesis using microwave irradiation, which often leads to higher yields and shorter reaction times.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 5-(Propylthio)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 5-(Propylthio)-1,3,4-thiadiazol-2-amine, a molecule of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the preparation of the key intermediate, 2-amino-5-mercapto-1,3,4-thiadiazole, followed by its S-alkylation to yield the final product.
Data Presentation
The following table summarizes the key quantitative data for the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Analytical Data |
| 2-Amino-5-mercapto-1,3,4-thiadiazole | C₂H₃N₃S₂ | 133.20 | ~70-90 | 235-237[1] | ¹³C NMR: Expected peaks around 165 ppm (C=N) and 180 ppm (C=S) |
| This compound | C₅H₉N₃S₂ | 175.28[2] | >80 | Not available | MS (GC): Available[3]. ¹H NMR: Expected signals for propyl and amine groups. |
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole
This procedure outlines the synthesis of the essential precursor, 2-amino-5-mercapto-1,3,4-thiadiazole, through the cyclization of thiosemicarbazide.
Materials:
-
Thiosemicarbazide
-
Carbon disulfide (CS₂)
-
Anhydrous sodium carbonate (Na₂CO₃) or Potassium hydroxide (KOH)
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiosemicarbazide (0.1 mol) in absolute ethanol (150 mL).
-
To this solution, add anhydrous sodium carbonate (0.1 mol) or potassium hydroxide (0.1 mol) and stir the mixture.
-
Carefully add carbon disulfide (0.12 mol) to the suspension.
-
Heat the reaction mixture to reflux and maintain it for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in a minimal amount of water and filter to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid until a precipitate forms (pH ~5-6).
-
Collect the pale-yellow precipitate by filtration, wash it thoroughly with cold distilled water, and dry it under vacuum. The product can be further purified by recrystallization from ethanol.
Step 2: Synthesis of this compound
This protocol details the S-propylation of 2-amino-5-mercapto-1,3,4-thiadiazole to produce the final target compound.
Materials:
-
2-Amino-5-mercapto-1,3,4-thiadiazole
-
1-Bromopropane
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Dimethylformamide (DMF)
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-mercapto-1,3,4-thiadiazole (0.05 mol) in ethanol (100 mL) or DMF.
-
Add a solution of sodium hydroxide (0.05 mol) or potassium hydroxide (0.05 mol) in a small amount of water to the flask with stirring. This will form the thiolate salt.
-
To the resulting solution, add 1-bromopropane (0.055 mol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours or gently heat to reflux for 2-4 hours to ensure the completion of the reaction. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.
-
A precipitate of this compound will form.
-
Collect the solid product by filtration, wash it with water, and dry it.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Visualizations
The following diagrams illustrate the key processes in the synthesis of this compound.
References
Application Notes and Protocols for the Development of Antimicrobial Agents from 2-Amino-1,3,4-Thiadiazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The emergence of multidrug-resistant microbial pathogens represents a significant and growing threat to global public health. This has necessitated the urgent development of novel antimicrobial agents with diverse mechanisms of action. The 2-amino-1,3,4-thiadiazole scaffold has garnered considerable attention in medicinal chemistry as a promising heterocyclic core for the design of new antimicrobial drugs.[1][2][3] This scaffold is a versatile pharmacophore and a bioisostere of the thiazole ring found in some cephalosporin antibiotics.[4] Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and antitubercular properties.[1][2][5]
The reactivity of the amine group on the thiadiazole ring allows for a variety of chemical modifications, making it an excellent starting point for the synthesis of large compound libraries for antimicrobial screening.[1][2] Structure-activity relationship (SAR) studies have shown that the nature of the substituents on the thiadiazole ring significantly influences the antimicrobial potency and spectrum of activity.[6] For instance, the introduction of halogenated phenyl rings or other heterocyclic moieties has been shown to enhance the antimicrobial effects of these compounds.[1]
These application notes provide a comprehensive overview of the synthesis, characterization, and antimicrobial evaluation of 2-amino-1,3,4-thiadiazole derivatives. The following protocols and data are intended to serve as a practical guide for researchers engaged in the discovery and development of new antimicrobial agents based on this promising scaffold.
Data Presentation: Antimicrobial Activity of 2-Amino-1,3,4-Thiadiazole Derivatives
The following tables summarize the minimum inhibitory concentration (MIC) data for a selection of 2-amino-1,3,4-thiadiazole derivatives against various microbial strains. This data is compiled from various research articles and is intended to provide a comparative overview of the antimicrobial potential of this class of compounds.
Table 1: Antibacterial Activity of 2-Amino-1,3,4-Thiadiazole Derivatives (MIC in µg/mL)
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
| Staphylococcus aureus | Bacillus subtilis | Escherichia coli | |
| 8a (Fluorinated) | 20-28 | 20-28 | - |
| 8b (Chlorinated) | 20-28 | 20-28 | - |
| 8d (Hydroxylated) | - | - | 24-40 |
| 11c (p-chlorophenyl) | Good Activity | Good Activity | - |
| 11e (p-nitrophenyl) | Good Activity | Good Activity | Good Activity |
| 19 (p-chlorophenyl) | 62.5 | - | - |
| 36a-b (Hydroxyl) | Moderate to Good | - | Moderate to Good |
| 36c-d (Nitro) | - | - | Moderate |
| Ciprofloxacin (Control) | 18-20 | 18-20 | 20-24 |
| Ampicillin (Control) | - | - | - |
Table 2: Antifungal Activity of 2-Amino-1,3,4-Thiadiazole Derivatives (MIC in µg/mL)
| Compound ID | Fungal Strain | Reference |
| Aspergillus niger | Candida albicans | |
| 8d (Hydroxylated) | 32-42 | 32-42 |
| 8e (Oxygenated) | 32-42 | 32-42 |
| Fluconazole (Control) | 24-26 | 24-26 |
Experimental Protocols
Protocol 1: General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole Derivatives
This protocol describes a general method for the synthesis of 2-amino-1,3,4-thiadiazole derivatives, which can be adapted for the creation of a diverse library of compounds.
Materials:
-
Substituted aromatic/aliphatic carboxylic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) or another suitable dehydrating agent
-
Appropriate solvent (e.g., dry ethanol, DMF)
-
Sodium bicarbonate or other base for neutralization
-
Silica gel for column chromatography
-
TLC plates
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrer, etc.)
Procedure:
-
Step 1: Synthesis of N-acylthiosemicarbazide intermediate:
-
In a round-bottom flask, dissolve the substituted carboxylic acid (1 equivalent) in a suitable solvent.
-
Add thiosemicarbazide (1 equivalent) to the solution.
-
Stir the mixture at room temperature for the time required for the reaction to complete (monitor by TLC).
-
If necessary, the reaction can be heated to reflux to increase the rate of reaction.
-
After completion, cool the reaction mixture and collect the precipitated product by filtration. Wash with cold solvent and dry.
-
-
Step 2: Cyclization to form the 2-amino-1,3,4-thiadiazole ring:
-
To the N-acylthiosemicarbazide intermediate (1 equivalent), add a dehydrating agent such as phosphorus oxychloride (excess) slowly at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and then heat to reflux for a specified time (monitor by TLC).
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate solution) until the product precipitates.
-
Collect the solid product by filtration, wash with water, and dry.
-
-
Step 3: Purification:
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel using an appropriate eluent system.
-
-
Step 4: Characterization:
-
Confirm the structure of the synthesized compounds using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol outlines the procedure for determining the MIC of the synthesized compounds against various microbial strains.[2][7]
Materials:
-
Synthesized 2-amino-1,3,4-thiadiazole derivatives
-
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound and standard drug in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in the appropriate broth medium in the wells of a 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add an equal volume of the prepared inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).
-
Incubate the plates at 35-37 °C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
The results can also be read using a microplate reader by measuring the absorbance at a specific wavelength (e.g., 600 nm).
-
Mandatory Visualizations
Synthesis Workflow
Caption: General synthesis workflow for 2-amino-1,3,4-thiadiazole derivatives.
Antimicrobial Screening Workflow
Caption: Workflow for antimicrobial screening and lead identification.
Generalized Mechanism of Action
Caption: Generalized potential mechanisms of antimicrobial action.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. connectjournals.com [connectjournals.com]
- 4. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]
- 5. mdpi.com [mdpi.com]
- 6. Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Application Notes: 5-(Propylthio)-1,3,4-thiadiazol-2-amine as a Corrosion Inhibitor
Introduction
Corrosion of metallic materials, particularly mild steel, in acidic environments is a significant issue across various industries, leading to substantial economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy for mitigating this degradation. Heterocyclic compounds containing nitrogen and sulfur atoms have demonstrated exceptional efficacy as corrosion inhibitors. The 1,3,4-thiadiazole ring system is of particular interest due to its unique electronic structure, which includes lone pair electrons on the sulfur and nitrogen atoms, as well as delocalized π-electrons. These features facilitate strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents.
5-(Propylthio)-1,3,4-thiadiazol-2-amine (PTA) is a derivative of this class of compounds. While specific research on PTA is emerging, its structural similarity to other well-studied 1,3,4-thiadiazole derivatives suggests it is a highly promising candidate for corrosion inhibition. This document provides an overview of its anticipated mechanism of action, protocols for its evaluation, and comparative data from analogous compounds to guide researchers in its application.
Mechanism of Action
The corrosion inhibition by 1,3,4-thiadiazole derivatives like PTA is primarily attributed to their adsorption on the metal surface, which blocks the active sites for corrosion.[1][2] This adsorption process can occur through two main mechanisms:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the inhibitor can be protonated, leading to electrostatic attraction to the negatively charged metal surface (due to adsorbed anions like Cl⁻).
-
Chemisorption: This is a stronger form of adsorption involving the sharing of electrons between the inhibitor and the metal. The lone pair electrons of the nitrogen and sulfur atoms in the PTA molecule can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming coordinate covalent bonds.[1] The π-electrons of the thiadiazole ring also contribute to this interaction.
The combination of these adsorption mechanisms leads to the formation of a stable, protective film on the metal surface, which isolates the metal from the corrosive medium and inhibits both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[1][2]
Data Presentation
Disclaimer: The following data is for 1,3,4-thiadiazole derivatives that are structurally similar to this compound (PTA). This information is provided as a reference to indicate the expected performance of PTA.
Table 1: Inhibition Efficiency of 5-amino-1,3,4-thiadiazole-2-thiol (5-ATT) on Aluminium in 1 M HCl by Weight Loss Method. [3]
| Inhibitor Concentration (mM) | Temperature (K) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (IE %) |
| 0.0 | 308 | 1.25 | - |
| 0.1 | 308 | 0.53 | 57.60 |
| 0.5 | 308 | 0.24 | 80.80 |
| 1.0 | 308 | 0.13 | 89.60 |
| 2.0 | 308 | 0.07 | 94.28 |
| 2.0 | 318 | 0.15 | 91.85 |
| 2.0 | 328 | 0.31 | 88.62 |
| 2.0 | 338 | 0.62 | 84.50 |
Table 2: Potentiodynamic Polarization Data for 2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP) on Mild Steel in 1 M HCl. [4]
| Inhibitor Conc. (mM) | Ecorr (mV vs. Ag/AgCl) | Icorr (µA cm⁻²) | βa (mV dec⁻¹) | βc (mV dec⁻¹) | IE (%) |
| 0.0 | -485 | 1150 | 75 | -125 | - |
| 0.1 | -490 | 250 | 70 | -115 | 78.3 |
| 0.2 | -495 | 150 | 68 | -110 | 87.0 |
| 0.5 | -500 | 62 | 65 | -105 | 94.6 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole on Mild Steel in 0.5 M H₂SO₄. [2][5]
| Inhibitor Conc. (M) | Rct (Ω cm²) | Cdl (µF cm⁻²) | IE (%) |
| 0.0 | 50 | 200 | - |
| 0.0005 | 250 | 80 | 80.0 |
| 0.001 | 480 | 55 | 89.6 |
| 0.002 | 850 | 40 | 94.1 |
| 0.005 | 1200 | 30 | 95.8 |
Experimental Protocols
Weight Loss Measurement Protocol
This gravimetric method provides a direct measure of corrosion rate.[6][7][8]
Materials:
-
Metal coupons (e.g., mild steel, 2.5cm x 2.5cm x 0.3cm)
-
Abrasive papers (e.g., 200 to 1200 grit)
-
Corrosive medium (e.g., 1 M HCl)
-
This compound (PTA) inhibitor
-
Acetone, distilled water, ethanol
-
Analytical balance (±0.1 mg)
-
Thermostatically controlled water bath
Procedure:
-
Coupon Preparation: Mechanically polish the metal coupons with a series of abrasive papers, starting from a coarse grit and moving to a fine grit.
-
Cleaning: Degrease the polished coupons with acetone, rinse with distilled water, then with ethanol, and finally dry them in a warm air stream.
-
Weighing: Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).
-
Immersion: Immerse the coupons in beakers containing the corrosive medium with and without various concentrations of the PTA inhibitor.
-
Exposure: Place the beakers in a thermostatically controlled water bath at the desired temperature for a specified period (e.g., 6 hours).
-
Retrieval and Cleaning: After the immersion period, retrieve the coupons. Remove the corrosion products by washing with a cleaning solution (e.g., 20% NaOH with 200 g/L zinc dust), rinse with distilled water and acetone, and dry.
-
Final Weighing: Weigh the cleaned, dry coupons and record the final weight (W_final).
-
Calculations:
-
Calculate the weight loss (ΔW) = W_initial - W_final.
-
Calculate the Corrosion Rate (CR) in mg cm⁻² h⁻¹: CR = ΔW / (A * t) where A is the surface area of the coupon (cm²) and t is the immersion time (h).
-
Calculate the Inhibition Efficiency (IE %): IE % = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100
-
Electrochemical Measurements Protocol (PDP & EIS)
Electrochemical methods provide rapid corrosion rate data and insights into the inhibition mechanism.[1][2][9]
Apparatus:
-
Potentiostat/Galvanostat with frequency response analyzer
-
Three-electrode corrosion cell:
-
Working Electrode (WE): Metal specimen (e.g., mild steel)
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Counter Electrode (CE): Platinum or graphite rod
-
-
Corrosive medium with and without PTA inhibitor
Procedure:
-
Electrode Preparation: Prepare the working electrode by embedding the metal specimen in an insulating resin, leaving a defined surface area (e.g., 1 cm²) exposed. Polish the exposed surface as described in the weight loss protocol.
-
Cell Assembly: Assemble the three-electrode cell with the prepared WE, RE, and CE. Fill the cell with the test solution (corrosive medium with or without the desired PTA concentration).
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for about 30-60 minutes, until the potential variation is minimal (e.g., < 2 mV in 300 s).[1]
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at the stable OCP.
-
Apply a small amplitude AC signal (e.g., 10 mV).
-
Scan a frequency range from high to low (e.g., 100 kHz to 10 mHz).
-
Analyze the resulting Nyquist and Bode plots. The charge transfer resistance (Rct) is inversely proportional to the corrosion rate.
-
Calculate IE %: IE % = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100
-
-
Potentiodynamic Polarization (PDP):
-
After EIS, perform the PDP measurement.
-
Scan the potential from a cathodic potential to an anodic potential relative to OCP (e.g., -250 mV to +250 mV vs. OCP).
-
Use a slow scan rate (e.g., 0.5 mV/s).[1]
-
Plot the resulting Tafel curve (log(current density) vs. potential).
-
Extrapolate the linear Tafel regions to determine the corrosion potential (Ecorr) and corrosion current density (Icorr).
-
Calculate IE %: IE % = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] * 100
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mocedes.org [mocedes.org]
- 4. Multi-method evaluation of a 2-(1,3,4-thiadiazole-2-yl)pyrrolidine corrosion inhibitor for mild steel in HCl: combining gravimetric, electrochemical, and DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. infinitalab.com [infinitalab.com]
- 7. uv.mx [uv.mx]
- 8. researchgate.net [researchgate.net]
- 9. ijcsi.pro [ijcsi.pro]
Application Notes and Protocols for In Vitro Testing of 5-(Propylthio)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of 5-(Propylthio)-1,3,4-thiadiazol-2-amine, a member of the pharmacologically significant 1,3,4-thiadiazole class of heterocyclic compounds. Derivatives of this scaffold have demonstrated a wide array of biological activities, including potential as anticancer, antimicrobial, and antifungal agents.[1][2][3][4][5] The protocols detailed herein are designed to facilitate the initial screening and characterization of this compound's biological effects.
Overview of Potential Biological Activities
The 1,3,4-thiadiazole nucleus is a versatile scaffold in medicinal chemistry.[1][4] The presence of an amino group at the 2-position and a propylthio substituent at the 5-position of this compound suggests the potential for various biological interactions.[6] Based on the known activities of related thiadiazole derivatives, the primary in vitro assays for this compound should focus on:
-
Anticancer Activity: Evaluation of cytotoxicity against various cancer cell lines.[1][7]
-
Antimicrobial Activity: Assessment of its ability to inhibit the growth of pathogenic bacteria.[2][5]
-
Antifungal Activity: Determination of its efficacy against common fungal pathogens.[3][5]
-
Mechanism of Action: Preliminary investigation into potential enzymatic targets, such as inosine monophosphate dehydrogenase (IMPDH), which is a known target for some thiadiazole compounds.[8]
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[6]
Materials:
-
This compound (MW: 175.28 g/mol )[9]
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[10]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture the selected cancer cell lines in T-75 flasks until they reach 80-90% confluency.[11]
-
Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve a range of final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation:
The results should be presented as the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, should be calculated.
Table 1: Illustrative Cytotoxicity Data for this compound
| Concentration (µM) | Mean Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | 0.850 | 100.0 |
| 0.1 | 0.835 | 98.2 |
| 1 | 0.790 | 92.9 |
| 10 | 0.620 | 72.9 |
| 50 | 0.415 | 48.8 |
| 100 | 0.250 | 29.4 |
Workflow for Cytotoxicity Testing
Caption: Workflow of the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against selected bacterial strains using the broth microdilution method.[12][13] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well round-bottom microplates
-
Spectrophotometer
-
Incubator (37°C)
Protocol:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of MHB.
-
Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add 100 µL of sterile MHB to wells 2 through 12.
-
Add 200 µL of the compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11.
-
The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Data Presentation:
The MIC values are reported in µg/mL or µM.
Table 2: Illustrative Antimicrobial Susceptibility Data
| Bacterial Strain | Compound | MIC (µg/mL) |
| S. aureus ATCC 29213 | This compound | 16 |
| E. coli ATCC 25922 | This compound | 64 |
| S. aureus ATCC 29213 | Ciprofloxacin (Control) | 0.5 |
| E. coli ATCC 25922 | Ciprofloxacin (Control) | 0.25 |
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for determining the MIC of this compound against yeast.[14]
Materials:
-
This compound
-
Fungal strains (e.g., Candida albicans ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microplates
-
Spectrophotometer
-
Incubator (35°C)
Protocol:
-
Inoculum Preparation:
-
Culture the yeast on Sabouraud Dextrose Agar for 24-48 hours.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Compound Dilution:
-
Follow the serial dilution procedure as described in the antimicrobial susceptibility protocol (Section 2.2), using RPMI-1640 medium.
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to the wells containing the compound dilutions.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC endpoint is determined as the lowest concentration of the compound that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control. This can be assessed visually or with a spectrophotometer.
-
Data Presentation:
The MIC values for antifungal activity are reported in µg/mL or µM.
Table 3: Illustrative Antifungal Susceptibility Data
| Fungal Strain | Compound | MIC (µg/mL) |
| C. albicans ATCC 90028 | This compound | 32 |
| C. albicans ATCC 90028 | Fluconazole (Control) | 1 |
Potential Mechanism of Action: IMPDH Inhibition Assay
Some 2-amino-1,3,4-thiadiazole derivatives are known to inhibit inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine nucleotides.[8] An in vitro fluorometric or spectrophotometric assay can be used to screen for this activity.
Principle:
The activity of IMPDH is measured by monitoring the production of NADH, which can be detected by an increase in absorbance at 340 nm.[15]
Materials:
-
This compound
-
Recombinant human IMPDH2 enzyme
-
IMPDH assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT)
-
Inosine 5'-monophosphate (IMP) substrate
-
Nicotinamide adenine dinucleotide (NAD⁺) cofactor
-
96-well UV-transparent microplate
-
Spectrophotometer capable of kinetic reads at 340 nm
Protocol:
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of this compound or a known inhibitor (e.g., mycophenolic acid) to the respective wells.
-
Add the IMPDH2 enzyme and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding a mixture of IMP and NAD⁺.
-
-
Kinetic Measurement:
-
Immediately begin reading the absorbance at 340 nm every minute for 30-60 minutes.
-
Data Analysis:
The rate of NADH production (slope of the linear portion of the kinetic curve) is calculated for each concentration of the inhibitor. The percentage of inhibition is determined relative to the no-inhibitor control. An IC₅₀ value can then be calculated.
Signaling Pathway for IMPDH Inhibition
Caption: Inhibition of the de novo guanine nucleotide synthesis pathway by targeting IMPDH.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 2.6.5. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 8. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 9. protocols.io [protocols.io]
- 10. Essential Guide to Cancer Cell Lines Culture Protocols - Alpha Lifetech [alpha-lifetech.com]
- 11. horizondiscovery.com [horizondiscovery.com]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 5-(Propylthio)-1,3,4-thiadiazol-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 5-(Propylthio)-1,3,4-thiadiazol-2-amine and its derivatives. The protocols outlined below are foundational for confirming the identity, purity, and structural integrity of these compounds, which are of significant interest in medicinal chemistry and drug discovery. The 1,3,4-thiadiazole ring is a key pharmacophore in numerous biologically active compounds, and its derivatives are investigated for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3][4]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a primary technique for assessing the purity of this compound derivatives and for their quantification in various matrices.
Experimental Protocol: RP-HPLC Purity Assessment
Objective: To determine the purity of a synthesized batch of a this compound derivative.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
Sample of this compound derivative
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. Degas the mobile phase prior to use.
-
Sample Preparation: Dissolve a precisely weighed amount of the thiadiazole derivative in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
-
Analysis: Inject the sample and run the analysis for a sufficient time to allow for the elution of the main peak and any impurities (e.g., 15 minutes).
-
Data Processing: Integrate the peaks in the chromatogram. Calculate the purity of the sample by determining the percentage of the main peak area relative to the total peak area.
Quantitative Data Summary (HPLC)
| Parameter | Value |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Expected Retention Time | 5-10 min (dependent on specific derivative) |
| Linearity Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and structural elucidation of volatile derivatives of this compound. It provides information on the molecular weight and fragmentation pattern of the analyte.
Experimental Protocol: GC-MS Analysis
Objective: To confirm the molecular weight and identify the fragmentation pattern of a this compound derivative.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Data system for instrument control and data analysis
Reagents:
-
Helium (carrier gas, 99.999% purity)
-
Sample of this compound derivative
-
Suitable solvent (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 100 µg/mL) in a volatile solvent like dichloromethane.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (splitless mode)
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Mass Range: m/z 40-500
-
Scan Speed: 1000 amu/s
-
-
Analysis and Data Interpretation: Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak of interest. The mass spectrum for this compound has been reported, though the detailed fragmentation is not widely published.[5] The molecular ion peak should be observed, and the fragmentation pattern should be analyzed to confirm the structure. Common fragmentation patterns for similar structures involve cleavage of the propylthio side chain.[6][7][8]
Quantitative Data Summary (GC-MS)
| Parameter | Expected Value for this compound |
| Molecular Formula | C5H9N3S2[9] |
| Molecular Weight | 175.28 g/mol [9] |
| Expected Molecular Ion (M+) | m/z 175 |
| Key Fragmentation Ions | Fragments corresponding to the loss of propyl (C3H7) and thio (S) groups are anticipated. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of the this compound derivatives.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To elucidate the chemical structure of a this compound derivative.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Sample of the thiadiazole derivative (5-10 mg for ¹H, 20-50 mg for ¹³C)
Procedure:
-
Sample Preparation: Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical acquisition parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical acquisition parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Spectral Processing and Interpretation: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts of both ¹H and ¹³C spectra to the corresponding atoms in the molecule. For related thiadiazole derivatives, characteristic chemical shifts have been reported.[10][11]
Quantitative Data Summary (NMR)
Expected Chemical Shifts (δ) in DMSO-d₆ for this compound:
| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| -CH₃ (propyl) | ~0.9 (triplet) | ~13 |
| -CH₂- (propyl, middle) | ~1.6 (sextet) | ~22 |
| S-CH₂- (propyl) | ~3.1 (triplet) | ~35 |
| -NH₂ | ~7.3 (broad singlet) | - |
| C2 (Thiadiazole) | - | ~168 |
| C5 (Thiadiazole) | - | ~155 |
Note: These are estimated values based on data from similar structures and may vary.[12]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FT-IR Analysis
Objective: To identify the key functional groups in a this compound derivative.
Instrumentation:
-
FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.
Procedure:
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry KBr powder and press into a thin pellet.
-
Spectral Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands for the functional groups present in the molecule.
Quantitative Data Summary (FT-IR)
Expected Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (amine) | 3300-3100 |
| C-H stretch (aliphatic) | 2960-2850 |
| C=N stretch (thiadiazole ring) | ~1620 |
| N-H bend (amine) | ~1580 |
| C-N stretch | ~1350 |
| C-S stretch | ~700 |
Note: These values are based on typical ranges for these functional groups in similar heterocyclic systems.[13][14][15]
Visualizations
Caption: Workflow for the synthesis and characterization of thiadiazole derivatives.
Caption: General drug discovery process involving thiadiazole derivatives.
References
- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. mdpi.com [mdpi.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound CAS#: [amp.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. 1,3,4-Thiadiazol-2-amine, 5-(methylthio)- [webbook.nist.gov]
- 15. 5-Amino-1,3,4-thiadiazole-2-thiol(2349-67-9) IR Spectrum [chemicalbook.com]
Application Notes and Protocols for the Purification of 5-(Propylthio)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of synthesized 5-(Propylthio)-1,3,4-thiadiazol-2-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug development.[1] The following sections outline various purification techniques, including recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC), designed to achieve high purity levels suitable for further research and development.
Introduction
This compound is a solid, heterocyclic compound.[1] The purification of this compound post-synthesis is crucial to remove unreacted starting materials, by-products, and other impurities. The presence of impurities can significantly impact the reliability and reproducibility of biological assays and subsequent chemical transformations. This document provides standardized protocols for achieving high purity of the target compound.
Purification Strategies Overview
The selection of a suitable purification strategy depends on the nature and quantity of impurities present in the crude product. A general workflow for the purification of this compound is presented below.
References
Troubleshooting & Optimization
optimizing reaction conditions for 5-(Propylthio)-1,3,4-thiadiazol-2-amine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful synthesis of 5-(Propylthio)-1,3,4-thiadiazol-2-amine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, a process typically achieved through the S-alkylation of 2-amino-5-mercapto-1,3,4-thiadiazole.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Deprotonation of Thiol: The basicity of the reaction medium may be insufficient to fully deprotonate the thiol group of the starting material, 2-amino-5-mercapto-1,3,4-thiadiazole. 2. Inactive Alkylating Agent: The propyl halide (e.g., 1-bromopropane) may have degraded due to improper storage. 3. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 4. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Base Selection: Switch to a stronger base such as potassium hydroxide or sodium hydroxide in a protic solvent like ethanol. Ensure the base is fully dissolved before adding the alkylating agent. 2. Reagent Quality: Use a fresh or recently purified bottle of the propyl halide. Consider using 1-iodopropane, which is more reactive than 1-bromopropane. 3. Temperature Optimization: Increase the reaction temperature, for example, by refluxing the reaction mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC). 4. Time Optimization: Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Formation of Multiple Products/Impurities | 1. Side Reactions: Although less common, over-alkylation or reaction at the amino group could occur under harsh conditions. 2. Impure Starting Materials: Impurities in the 2-amino-5-mercapto-1,3,4-thiadiazole or the propyl halide can lead to side products. | 1. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the propyl halide to ensure complete reaction without promoting side reactions. Avoid a large excess. 2. Purify Starting Materials: Recrystallize the 2-amino-5-mercapto-1,3,4-thiadiazole and distill the propyl halide before use. |
| Product is Difficult to Purify | 1. Co-precipitation of Impurities: Side products or unreacted starting materials may co-precipitate with the desired product. 2. Oily Product: The product may not crystallize easily from the reaction mixture. | 1. Recrystallization: Perform recrystallization from a suitable solvent system. Common solvents for this type of compound include ethanol, methanol, or a mixture of ethanol and water. 2. Chromatography: If recrystallization is ineffective, purify the product using column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexane. |
| Reaction Does Not Go to Completion | 1. Poor Solubility of Starting Materials: The 2-amino-5-mercapto-1,3,4-thiadiazole or its salt may not be fully soluble in the chosen solvent. 2. Reversible Reaction: Under certain conditions, the reaction may be reversible. | 1. Solvent Selection: Switch to a solvent in which the starting materials have better solubility, such as dimethylformamide (DMF). 2. Drive the Reaction: Use a slight excess of the alkylating agent and ensure the reaction conditions (temperature, time) are optimized. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most common and straightforward method is the S-alkylation of 2-amino-5-mercapto-1,3,4-thiadiazole with a propyl halide (such as 1-bromopropane or 1-iodopropane) in the presence of a base.
Q2: Which base is most effective for the S-alkylation reaction?
Strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) are highly effective as they ensure complete deprotonation of the thiol group to form the more nucleophilic thiolate anion. Weaker bases like potassium carbonate (K₂CO₃) can also be used, but may require more forcing conditions (higher temperature or longer reaction time).
Q3: What is a suitable solvent for this reaction?
Polar protic solvents like ethanol or methanol are commonly used as they readily dissolve the starting material and the base. Polar aprotic solvents such as dimethylformamide (DMF) can also be used and may accelerate the reaction rate.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.
Q5: What are the expected spectroscopic characteristics of the final product?
In the ¹H NMR spectrum, you would expect to see signals corresponding to the propyl group (a triplet for the methyl group, a sextet for the methylene group adjacent to the methyl group, and a triplet for the methylene group attached to the sulfur). The amino group protons will appear as a broad singlet. The ¹³C NMR will show characteristic peaks for the three carbons of the propyl group and the two carbons of the thiadiazole ring.
Data on Reaction Conditions
The following table summarizes typical reaction conditions for the S-alkylation of 2-amino-5-mercapto-1,3,4-thiadiazole with propyl halides, with expected outcomes based on literature for similar reactions.
| Propyl Halide | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1-Bromopropane | KOH | Ethanol | 78 (Reflux) | 3 - 5 | 85 - 95 |
| 1-Iodopropane | KOH | Ethanol | 78 (Reflux) | 2 - 4 | 90 - 98 |
| 1-Bromopropane | K₂CO₃ | DMF | 80 | 6 - 8 | 80 - 90 |
| 1-Chloropropane | NaOH | Methanol | 65 (Reflux) | 8 - 12 | 70 - 85 |
Experimental Protocol
Synthesis of this compound
This protocol details the S-alkylation of 2-amino-5-mercapto-1,3,4-thiadiazole.
Materials:
-
2-amino-5-mercapto-1,3,4-thiadiazole
-
1-Bromopropane
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Distilled Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-mercapto-1,3,4-thiadiazole (1 equivalent) and potassium hydroxide (1.1 equivalents) in ethanol.
-
Stir the mixture at room temperature for 15-20 minutes to ensure the formation of the potassium thiolate salt.
-
To this solution, add 1-bromopropane (1.1 equivalents) dropwise.
-
Heat the reaction mixture to reflux and maintain this temperature for 3-5 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold distilled water with stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.
-
Dry the purified product under vacuum.
Visualizations
The following diagrams illustrate the key experimental workflow and logical relationships in the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
Technical Support Center: Synthesis of 1,3,4-Thiadiazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 1,3,4-thiadiazole derivatives. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles?
A1: The most prevalent methods for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles often start from N,N'-diacylhydrazines, thiosemicarbazides, or thiohydrazides. The transformation of 1,3,4-oxadiazoles is another common route.[1][2]
Q2: What are the typical reagents used for the cyclization of thiosemicarbazides to form 2-amino-1,3,4-thiadiazoles?
A2: A variety of acidic reagents are commonly employed for the dehydrative cyclocondensation of thiosemicarbazides. These include phosphorus oxychloride (POCl₃), concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and methanesulfonic acid.[3] More recently, polyphosphate ester (PPE) has been introduced as a milder alternative.[4]
Q3: Are there one-pot methods available for the synthesis of 1,3,4-thiadiazoles?
A3: Yes, one-pot syntheses are available and offer an efficient route. For instance, 2,5-disubstituted-1,3,4-thiadiazoles can be synthesized in a one-pot, two-step process from aryl hydrazides and aryl aldehydes using Lawesson's reagent.[1] Another one-pot approach involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of polyphosphate ester (PPE).[4]
Q4: What are the general stability characteristics of the 1,3,4-thiadiazole ring?
A4: The 1,3,4-thiadiazole ring is aromatic and generally stable. This stability is a key feature contributing to the biological activity and low toxicity of its derivatives.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 1,3,4-thiadiazole derivatives.
Issue 1: Low or No Yield of the Desired 1,3,4-Thiadiazole Product
Symptoms:
-
After the reaction and work-up, little to no solid product is obtained.
-
TLC analysis of the crude reaction mixture shows the presence of starting materials and/or multiple unidentified spots, with a faint or absent spot for the expected product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete reaction | - Reaction Time: Ensure the reaction has been allowed to proceed for the recommended duration. Monitor the reaction progress using TLC. - Temperature: Verify that the reaction is being conducted at the optimal temperature. Some cyclization reactions require heating or reflux.[5] - Reagent Stoichiometry: Check the molar ratios of your reactants and catalyst. An excess of one reactant or insufficient catalyst can lead to incomplete conversion. |
| Sub-optimal catalyst or cyclizing agent | - Choice of Reagent: The choice of cyclizing agent can significantly impact the yield. For the cyclization of thiosemicarbazides, strong acids like H₂SO₄ or POCl₃ are effective but can be harsh. Consider using milder alternatives like polyphosphate ester (PPE) which has been shown to improve yields in some cases.[4] - Catalyst Activity: Ensure your catalyst is active. For example, Lawesson's reagent can degrade over time. Use a fresh batch if in doubt. |
| pH of the reaction medium | - Acidic/Basic Conditions: The pH can be critical for cyclization. For instance, in the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, the reaction is often carried out in an acidic medium. After the reaction, neutralization with a base (e.g., NaHCO₃ or KOH solution) to a specific pH (e.g., 8-8.2) is often required to precipitate the product.[6] |
| Poor solubility of starting materials | - Solvent Choice: Ensure that your starting materials are soluble in the chosen solvent at the reaction temperature. For some one-pot syntheses, a solvent that facilitates both intermediate formation and cyclization is crucial.[1] |
Troubleshooting Workflow for Low Yield
Troubleshooting workflow for addressing low product yield.
Issue 2: Formation of Significant Side Products/Impurities
Symptoms:
-
The crude product is a mixture of compounds, as indicated by multiple spots on a TLC plate.
-
The isolated product has a low melting point or a broad melting point range.
-
NMR spectrum of the product shows unexpected peaks.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Formation of 1,3,4-oxadiazole instead of 1,3,4-thiadiazole | - This is a common side reaction, especially when using desulfurizing agents. The choice of cyclizing reagent is critical for regioselectivity. For instance, using EDC·HCl can favor the formation of 1,3,4-oxadiazoles, while p-TsCl often leads to the desired 1,3,4-thiadiazoles.[7] |
| Incomplete cyclization leading to intermediate products | - In syntheses starting from carboxylic acids and thiosemicarbazide, the intermediate acylated thiosemicarbazide may not fully cyclize. Ensure sufficient reaction time and temperature. The use of an effective dehydrating agent like POCl₃ or PPE is crucial.[3][4] |
| Decomposition of starting materials or product | - Harsh Reaction Conditions: Strong acids and high temperatures can lead to decomposition. If you suspect this is the case, consider using milder reaction conditions. For example, using PPE instead of concentrated H₂SO₄ can prevent degradation.[4] |
| Side reactions of functional groups | - If your starting materials have other reactive functional groups, they may undergo side reactions. Protect sensitive functional groups before carrying out the thiadiazole synthesis. |
Logical Diagram for Side Product Identification
Diagnosing the cause of side product formation.
Issue 3: Difficulty in Product Purification
Symptoms:
-
The crude product is an oil or a sticky solid that is difficult to handle.
-
Recrystallization does not yield a pure product.
-
Column chromatography results in poor separation.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Residual acidic or basic impurities | - After the reaction, it is crucial to neutralize the reaction mixture. For acidic reactions, wash the crude product with a dilute base solution (e.g., 5% sodium bicarbonate).[8] For basic reactions, an acid wash may be necessary. Ensure the final product is washed with distilled water to remove any salts. |
| Inappropriate recrystallization solvent | - Solvent Screening: Finding the right solvent system is key for successful recrystallization. A good solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble or insoluble at both temperatures. Common solvents for 1,3,4-thiadiazole derivatives include ethanol, DMF/water mixtures, and benzene.[6] - Solvent Polarity: Experiment with solvents of varying polarities. Sometimes a mixture of two miscible solvents (one in which the compound is soluble and one in which it is not) can be effective. |
| Product is an oil | - If the product oils out during recrystallization, try using a larger volume of solvent or a different solvent system. Sometimes, scratching the inside of the flask with a glass rod at the solvent-air interface can induce crystallization. |
| Highly colored impurities | - Treatment with activated charcoal during recrystallization can sometimes help to remove colored impurities. Add a small amount of charcoal to the hot solution, heat for a short period, and then filter the hot solution to remove the charcoal. |
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the yields of 2-amino-5-substituted-1,3,4-thiadiazoles using different synthetic methods and catalysts.
| Starting Materials | Catalyst/Reagent | Reaction Conditions | Yield (%) | Reference |
| Carboxylic Acid + Thiosemicarbazide | H₂SO₄ | Grinding, RT, 4h | 65-80 | [9] |
| Carboxylic Acid + Thiosemicarbazide | POCl₃ | Reflux, 3.5h | 70-85 | [9] |
| Carboxylic Acid + Thiosemicarbazide | Thionyl Chloride | 70°C, 1h | 60-75 | [9] |
| Carboxylic Acid + Thiosemicarbazide | No Catalyst (Solvent-free) | Heating, 3h | 50-65 | [9] |
| Carboxylic Acid + Thiosemicarbazide | Phosphorus Pentachloride | Grinding, RT | >91 | [6] |
| Carboxylic Acid + Thiosemicarbazide | Polyphosphate Ester (PPE) | Reflux in Chloroform, 10h | 48-70 | [4] |
| Aryl Aldehyde + Hydrazide | Lawesson's Reagent/DMAP | Reflux in Toluene, 10h | 75-97 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole using Phosphorus Pentachloride (Solid-Phase)
This method is advantageous due to its mild conditions, short reaction time, and high yield.[6]
Materials:
-
Thiosemicarbazide
-
Substituted carboxylic acid
-
Phosphorus pentachloride (PCl₅)
-
5% Sodium carbonate solution
-
DMF/Water (1:2 v/v) for recrystallization
Procedure:
-
In a dry reaction vessel, add thiosemicarbazide (A mol), the substituted carboxylic acid (B mol), and phosphorus pentachloride (C mol) in a molar ratio of A:B:C = 1:(1-1.2):(1-1.2).
-
Grind the mixture evenly at room temperature and let it stand for the reaction to complete.
-
Transfer the crude product to a beaker and add 5% sodium carbonate solution until the pH of the mixture is between 8.0 and 8.2.
-
Filter the resulting solid, wash it with water, and dry it.
-
Recrystallize the dried solid from a 1:2 mixture of DMF and water to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.
Protocol 2: One-Pot Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles using Lawesson's Reagent
This protocol describes an efficient two-step, one-pot synthesis.[1]
Materials:
-
Aryl hydrazide
-
Aryl aldehyde
-
Ethanol
-
Lawesson's reagent
-
4-Dimethylaminopyridine (DMAP)
-
Toluene
Procedure:
-
In a round-bottom flask, dissolve the aryl hydrazide (1.0 mmol) and the aryl aldehyde (1.0 mmol) in ethanol.
-
Reflux the mixture for 2 hours.
-
Remove the ethanol in vacuo to obtain the crude N-aroylhydrazone.
-
To the crude intermediate, add toluene, Lawesson's reagent, and a catalytic amount of DMAP.
-
Reflux the resulting mixture for 10 hours.
-
After cooling, purify the product by appropriate methods (e.g., column chromatography or recrystallization).
Characterization of 1,3,4-Thiadiazole Derivatives
¹H NMR Spectroscopy:
-
The chemical shifts of protons on the 1,3,4-thiadiazole ring are influenced by the substituents.
-
In 2-amino-5-aryl-1,3,4-thiadiazoles, the amino protons typically appear as a singlet in the range of 7.0-7.4 ppm.[6]
-
Aromatic protons on substituents will appear in their characteristic regions (typically 7.0-8.5 ppm).[10]
-
The N-H proton between a phenyl group and the thiadiazole ring can resonate at around 9.9-10.5 ppm.[10]
¹³C NMR Spectroscopy:
-
The carbon atoms of the 1,3,4-thiadiazole ring typically show characteristic peaks in the range of 158-181 ppm.[6][10] For example, C2 and C5 have been observed at 164–166 ppm and 178–181 ppm, respectively.[6]
Mass Spectrometry:
-
The fragmentation pattern in mass spectrometry can be a useful tool for structure elucidation.
-
For 2-amino-1,3,4-thiadiazoles, the molecular ion peak is often observed.
-
Common fragmentation patterns involve the cleavage of the thiadiazole ring. For some 2-amino-5-(dihydroxyphenyl)-1,3,4-thiadiazole derivatives, characteristic fragment ions at m/z 108, 135, 149, and 153 have been reported.[11]
-
For derivatives with acetyl groups, the initial fragmentation often involves the loss of these acetyl moieties.[11]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 3. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-(Propylthio)-1,3,4-thiadiazol-2-amine
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 5-(Propylthio)-1,3,4-thiadiazol-2-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to prepare this compound?
A1: The most widely adopted method is a two-step synthesis. The first step involves the synthesis of the intermediate, 5-amino-1,3,4-thiadiazole-2-thiol, by the cyclization of thiosemicarbazide with carbon disulfide in a basic medium.[1][2][3] The second step is the regioselective S-alkylation of this thiol intermediate with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base to yield the final product.[3][4]
Q2: What are the critical parameters that influence the yield in the first step (synthesis of 5-amino-1,3,4-thiadiazole-2-thiol)?
A2: Key parameters include the choice of base (potassium hydroxide or sodium carbonate are common), the solvent (absolute ethanol is frequently used), reaction temperature, and reaction time.[1][3] Ensuring anhydrous conditions can also be important. The acidification step to precipitate the product should be done carefully to avoid product degradation.
Q3: I am observing a low yield in the second step (alkylation). What could be the potential reasons?
A3: Low yields in the alkylation step can be attributed to several factors:
-
Base Strength and Stoichiometry: An insufficient amount of a weak base may not fully deprotonate the thiol, leading to incomplete reaction.
-
Leaving Group of the Propyl Halide: The reactivity of the propyl halide is crucial. 1-Iodopropane is more reactive than 1-bromopropane, which is more reactive than 1-chloropropane.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions.
-
Side Reactions: The primary competing reaction is the N-alkylation of the amino group or the ring nitrogen atoms.[4]
-
Purity of the Thiol Intermediate: Impurities from the first step can interfere with the alkylation reaction.
Q4: How can I minimize the formation of N-alkylated side products?
A4: To favor S-alkylation over N-alkylation, you can:
-
Use a relatively mild base like potassium carbonate.[4]
-
Maintain a moderate reaction temperature.
-
Choose a polar aprotic solvent like acetone, which can facilitate the S-alkylation.[4]
Q5: What are the recommended purification methods for the final product?
A5: The crude product can typically be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. Column chromatography on silica gel can also be employed if recrystallization does not provide the desired purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Low or No Precipitation of 5-amino-1,3,4-thiadiazole-2-thiol after Acidification | Incomplete cyclization reaction. | Ensure the reflux time is adequate (e.g., 24 hours).[1] Verify the purity of thiosemicarbazide and carbon disulfide. |
| Incorrect pH after acidification. | Use a pH meter to ensure the solution is sufficiently acidic (pH ~5-6) for complete precipitation. Add the acid slowly and with stirring in an ice bath. | |
| Step 2: Low Yield of this compound | Incomplete reaction. | Use a more reactive propyl halide (1-iodopropane > 1-bromopropane). Increase the reaction time or slightly elevate the temperature, monitoring for side product formation via TLC. |
| Formation of N-alkylated side products. | Use a milder base such as anhydrous potassium carbonate instead of potassium hydroxide.[4] Use a polar aprotic solvent like dry acetone.[4] | |
| Poor quality of the thiol intermediate. | Recrystallize the 5-amino-1,3,4-thiadiazole-2-thiol intermediate before proceeding to the alkylation step. | |
| Final Product is an Oil or Difficult to Crystallize | Presence of impurities. | Attempt purification using column chromatography. Try recrystallization from different solvent systems. |
| The product may be a low-melting solid. | Cool the solution slowly to encourage crystal growth. Scratch the inside of the flask with a glass rod to induce crystallization. | |
| TLC shows multiple spots for the final product | Incomplete reaction and/or formation of side products. | If the starting material is still present, increase the reaction time or temperature. If side products are observed, optimize the reaction conditions (base, solvent, temperature) to improve selectivity. Isolate the desired product using column chromatography. |
Experimental Protocols
Step 1: Synthesis of 5-amino-1,3,4-thiadiazole-2-thiol
This protocol is adapted from a general procedure for the synthesis of this intermediate.[1]
-
In a round-bottom flask, dissolve thiosemicarbazide (0.1 mol) and potassium hydroxide (0.1 mol) in absolute ethanol (100 mL).
-
To this solution, add carbon disulfide (0.1 mol) dropwise while stirring.
-
Heat the mixture to reflux and maintain it for 24 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
After completion, concentrate the reaction mixture by evaporating about half of the solvent under reduced pressure.
-
Cool the concentrated mixture in an ice bath and carefully acidify with 10% hydrochloric acid until a pale-yellow precipitate forms (pH ~5-6).
-
Filter the precipitate, wash it with cold water, and dry it.
-
The crude product can be recrystallized from ethanol to obtain pure 5-amino-1,3,4-thiadiazole-2-thiol.
| Reactant | Molar Ratio | Typical Conditions | Reported Yield |
| Thiosemicarbazide | 1 | Base: KOH, Solvent: Ethanol | ~74%[1] |
| Carbon Disulfide | 1 | Reflux for 24 hours | |
| Potassium Hydroxide | 1 | Acidification with HCl |
Step 2: Synthesis of this compound
This is a generalized protocol for the S-alkylation of the thiol intermediate.[3][4]
-
In a round-bottom flask, suspend 5-amino-1,3,4-thiadiazole-2-thiol (1 eq.) and anhydrous potassium carbonate (1.5 eq.) in dry acetone.
-
To this suspension, add 1-bromopropane or 1-iodopropane (1.1 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the reaction progress by TLC until the starting thiol is consumed.
-
After the reaction is complete, filter off the inorganic salts and wash them with a small amount of acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.
Visualized Workflows and Pathways
Caption: Reaction scheme for the two-step synthesis of the target compound.
Caption: A logical workflow for diagnosing and resolving low yield issues.
Caption: Factors that can impact the overall yield of the synthesis.
References
- 1. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 2. connectjournals.com [connectjournals.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. researchgate.net [researchgate.net]
Technical Support Center: 5-(Propylthio)-1,3,4-thiadiazol-2-amine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Propylthio)-1,3,4-thiadiazol-2-amine. The information is presented in a question-and-answer format to address specific issues that may be encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and regioselective method for synthesizing this compound is through the S-alkylation of 5-amino-1,3,4-thiadiazole-2-thiol with a propyl halide (e.g., 1-bromopropane or 1-iodopropane).[1][2] This reaction is typically carried out in the presence of a base in a polar aprotic solvent.
Q2: What are the key starting materials and reagents for the synthesis?
The primary starting materials and reagents are:
-
5-Amino-1,3,4-thiadiazole-2-thiol: The heterocyclic precursor.
-
Propyl Halide: Such as 1-bromopropane or 1-iodopropane, serves as the alkylating agent.
-
Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is used to deprotonate the thiol group.
-
Solvent: A polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) is typically used.
Q3: How can I confirm the successful synthesis of this compound?
Confirmation of the product can be achieved through standard analytical techniques:
-
Mass Spectrometry (MS): Look for the molecular ion peak corresponding to the molecular weight of the product (175.27 g/mol ).[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show characteristic signals for the propyl group (a triplet for the methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the sulfur) and a broad singlet for the amine protons. ¹³C NMR will also show distinct peaks for the propyl carbons and the thiadiazole ring carbons.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for N-H stretching of the primary amine, C-H stretching of the alkyl chain, and C=N and C-S stretching of the thiadiazole ring.
Troubleshooting Guide: Synthesis of this compound
This guide addresses common problems encountered during the synthesis of the title compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of the thiol. 2. Low reactivity of the alkylating agent. 3. Reaction temperature is too low. 4. Impure starting materials. | 1. Ensure the base is anhydrous and used in slight excess (1.1-1.2 equivalents). Consider a stronger base like NaH if using K₂CO₃ fails. 2. Use 1-iodopropane instead of 1-bromopropane, as it is a better leaving group. 3. Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate. 4. Purify the starting 5-amino-1,3,4-thiadiazole-2-thiol by recrystallization. |
| Presence of Unreacted Starting Material | 1. Insufficient amount of alkylating agent. 2. Short reaction time. | 1. Use a slight excess of the propyl halide (1.1-1.2 equivalents). 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting material spot disappears. |
| Formation of Side Products (e.g., N-alkylation) | 1. Use of a protic solvent that can facilitate N-alkylation. 2. Reaction temperature is too high. | 1. Strictly use anhydrous polar aprotic solvents like acetone or DMF. 2. Maintain a moderate reaction temperature; avoid excessive heating. |
| Difficulty in Product Purification | 1. Co-elution of the product with impurities during column chromatography. 2. Product is an oil and difficult to crystallize. | 1. Use a gradient elution system for column chromatography, starting with a non-polar solvent and gradually increasing the polarity. 2. If the product is an oil, try to form a salt (e.g., hydrochloride) which may be crystalline and easier to handle. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline based on the S-alkylation of 5-amino-1,3,4-thiadiazole-2-thiol.
Materials:
-
5-Amino-1,3,4-thiadiazole-2-thiol (1.0 eq)
-
1-Iodopropane (1.1 eq)
-
Anhydrous Potassium Carbonate (1.2 eq)
-
Anhydrous Acetone
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 5-amino-1,3,4-thiadiazole-2-thiol in anhydrous acetone, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-iodopropane dropwise to the suspension.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Once the reaction is complete (typically 4-6 hours), filter off the inorganic salts and wash the solid with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with saturated aqueous sodium bicarbonate followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Characterization Data:
-
Molecular Formula: C₅H₉N₃S₂
-
Molecular Weight: 175.27 g/mol [3]
-
Mass Spectrum (GC-MS): The full mass spectrum can be found in spectral databases.[3]
Troubleshooting Guide: Reactions of this compound
The primary reactive site for further derivatization is the 2-amino group. Common reactions include acylation, sulfonylation, and Schiff base formation.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Reactivity of the Amine Group | 1. The 2-amino group on the 1,3,4-thiadiazole ring is known to have reduced nucleophilicity due to the electron-withdrawing nature of the ring. 2. Steric hindrance from the propylthio group. | 1. Use a suitable activating agent for the electrophile (e.g., for acylation, use an acid chloride or a coupling agent like EDC/HOBt). 2. Employ a non-nucleophilic base (e.g., pyridine, triethylamine) to act as an acid scavenger and drive the reaction forward. 3. Increase the reaction temperature if the reactants are stable. |
| Formation of Multiple Products | 1. The thiadiazole ring nitrogen atoms can sometimes compete in reactions under certain conditions. 2. Decomposition of starting material or product under harsh reaction conditions. | 1. Use mild reaction conditions. 2. Carefully control the stoichiometry of the reactants. 3. Monitor the reaction closely by TLC to stop it once the desired product is formed. |
| Product Instability | 1. The thiadiazole ring can be susceptible to cleavage under strong acidic or basic conditions. | 1. Use neutral or mildly basic/acidic conditions for reactions and work-up. 2. Avoid prolonged heating at high temperatures. |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Logic diagram for troubleshooting low yield in synthesis.
References
- 1. Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1,3,4- thiadiazoles: Regioselective Alkylation and Glycosylation of the 5-amino-1,3,4- thiadiazole-2-thiol Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spectrabase.com [spectrabase.com]
Technical Support Center: 5-(Propylthio)-1,3,4-thiadiazol-2-amine and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Propylthio)-1,3,4-thiadiazol-2-amine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound revolve around its susceptibility to hydrolysis, oxidation, and photodecomposition. The thioether linkage and the 1,3,4-thiadiazole ring are the most reactive sites. The aromatic character of the 1,3,4-thiadiazole ring generally imparts significant in vivo stability; however, in vitro, it can be susceptible to degradation under harsh conditions.
Q2: What are the likely degradation pathways for this compound?
A2: Potential degradation pathways include:
-
Hydrolysis: The C-S bond of the propylthio group can undergo hydrolysis, especially under acidic or basic conditions, to potentially yield 5-mercapto-1,3,4-thiadiazol-2-amine. The thiadiazole ring itself can also undergo hydrolytic cleavage under strong acidic or basic conditions, though it is generally more stable.
-
Oxidation: The sulfur atom of the propylthio group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone.
-
Photodecomposition: Exposure to UV light may induce cleavage of the C-S bond or reactions involving the thiadiazole ring. Some 1,3,4-thiadiazole derivatives have been investigated for their photostabilizing properties in polymers, which suggests the ring system can interact with UV radiation.
-
Thermal Decomposition: At elevated temperatures, the compound may undergo decomposition, potentially leading to fragmentation of the propylthio side chain and the thiadiazole ring.
Q3: What are the recommended storage conditions for this compound and its derivatives?
A3: To minimize degradation, it is recommended to store the compound in a cool, dry, and dark place. Inert atmosphere (e.g., argon or nitrogen) is preferable for long-term storage to prevent oxidation. It should be stored in a tightly sealed container to protect it from moisture.
Q4: How can I monitor the stability of my compound during an experiment?
A4: The stability of this compound can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector. This will allow you to separate the parent compound from any potential degradation products and quantify its purity over time.
Troubleshooting Guides
Issue 1: Unexpected peaks in HPLC chromatogram after sample preparation.
-
Possible Cause 1: Degradation due to solvent.
-
Troubleshooting Step: Ensure the solvent used for sample preparation is of high purity and compatible with the compound. Avoid highly acidic or basic conditions in your sample matrix if possible. Prepare samples fresh before analysis.
-
-
Possible Cause 2: Oxidation.
-
Troubleshooting Step: Degas your solvents and mobile phase. If the compound is particularly sensitive to oxidation, consider adding a small amount of an antioxidant to your sample, if it does not interfere with the analysis.
-
-
Possible Cause 3: Photodegradation.
-
Troubleshooting Step: Protect your sample from light by using amber vials or covering them with aluminum foil during preparation and while in the autosampler.
-
Issue 2: Loss of compound potency or activity over time in solution.
-
Possible Cause 1: Hydrolysis in aqueous solution.
-
Troubleshooting Step: Assess the stability of your compound at different pH values to determine the optimal pH for your formulation or experimental buffer. Consider preparing solutions fresh daily.
-
-
Possible Cause 2: Adsorption to container surfaces.
-
Troubleshooting Step: Use silanized glass or low-adsorption plastic containers for storing solutions of your compound.
-
Issue 3: Discoloration of the solid compound upon storage.
-
Possible Cause: Oxidation or reaction with atmospheric moisture.
-
Troubleshooting Step: Store the solid compound under an inert atmosphere (argon or nitrogen) in a desiccator. Ensure the container is tightly sealed.
-
Quantitative Data Summary
Table 1: General Stability Profile of 5-(Alkylthio)-1,3,4-thiadiazol-2-amine Derivatives
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis (e.g., 0.1 M HCl) | Moderate to Low | 5-mercapto-1,3,4-thiadiazol-2-amine, Ring-opened products |
| Basic Hydrolysis (e.g., 0.1 M NaOH) | Moderate to Low | 5-mercapto-1,3,4-thiadiazol-2-amine, Ring-opened products |
| Oxidative (e.g., 3% H₂O₂) | Low | Propylthio sulfoxide, Propylthio sulfone |
| Photolytic (UV light) | Moderate to Low | Cleavage products of the C-S bond |
| Thermal (e.g., >60 °C) | Moderate | Fragmentation of side chain and ring |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and 60°C.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for a defined period.
-
Thermal Degradation: Heat the solid compound at a defined temperature (e.g., 80°C) for a set time.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. A C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Peak Identification: Use a mass spectrometer (LC-MS) to identify the mass of the degradation products and propose their structures.
Protocol 2: Stability-Indicating HPLC Method Development
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: Develop a gradient elution method to separate the parent compound from its degradation products. A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 10% B
-
-
Detection: Use a UV detector at a wavelength where the compound and its potential degradation products have good absorbance (e.g., determined by UV scan). A mass spectrometer detector is highly recommended for peak identification.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting guide for unexpected peaks in HPLC analysis.
solubility problems of 5-(Propylthio)-1,3,4-thiadiazol-2-amine in different solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Propylthio)-1,3,4-thiadiazol-2-amine.
Troubleshooting Guide
Problem: Difficulty Dissolving this compound
Potential Cause: The compound has limited solubility in many common solvents. Heterocyclic compounds, particularly those with the potential for hydrogen bonding and crystalline structures, can be challenging to dissolve.
Solutions:
-
Solvent Selection:
-
Based on structurally similar compounds, start with polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), where solubility is likely to be highest.
-
Methanol may also be a viable option, although likely with lower solubility than DMSO.[1]
-
For aqueous solutions, the compound is expected to have low solubility.[1]
-
-
Sonication: Use an ultrasonic bath to break down solid aggregates and increase the surface area exposed to the solvent, which can enhance the rate of dissolution.
-
Gentle Heating: Carefully warm the solvent to increase the kinetic energy of both the solvent and solute molecules. Monitor the temperature closely to avoid any potential degradation of the compound.
-
pH Adjustment: For aqueous or alcoholic solutions, the amine group on the thiadiazole ring can be protonated in acidic conditions or deprotonated in basic conditions. Experiment with small additions of acid (e.g., HCl) or base (e.g., NaOH) to see if the salt form of the compound has improved solubility. This should be done cautiously, as pH changes can also affect the stability of the compound.
-
Co-solvents: Employ a mixture of solvents. For example, a small amount of DMSO can be used to initially dissolve the compound before adding a larger volume of a less effective but more experiment-compatible solvent like ethanol or a buffer.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
Q2: How can I determine the exact solubility of this compound in my specific solvent system?
A2: The "gold standard" for determining equilibrium solubility is the shake-flask method .[2][3][4][5][6] This involves adding an excess amount of the solid compound to the solvent of interest and agitating the mixture at a constant temperature until equilibrium is reached (typically 24-72 hours).[2][3][4] After reaching equilibrium, the undissolved solid is removed by filtration or centrifugation, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique like HPLC or UV-Vis spectroscopy.[2][3][7]
Q3: Are there any known stability issues I should be aware of when handling this compound in solution?
A3: While specific stability data for this compound is limited, thiadiazole derivatives are generally stable under standard laboratory conditions.[8] However, prolonged exposure to strong acids or bases, high temperatures, or intense light should be avoided to prevent potential degradation.[1] It is good practice to prepare fresh solutions for experiments and store stock solutions at low temperatures (e.g., 2-8°C) and protected from light.
Q4: Can I use this compound for in vivo studies?
A4: The low aqueous solubility of many thiadiazole derivatives can present challenges for in vivo administration.[9] Formulation strategies such as the use of co-solvents, surfactants, or complexing agents may be necessary to achieve a suitable concentration for dosing. It is crucial to conduct preliminary formulation and toxicology studies before proceeding with animal experiments.
Data Presentation
Table 1: Qualitative and Predicted Solubility of this compound and Related Analogs
| Solvent | Predicted Solubility of this compound | Qualitative Solubility of 5-(benzylsulfanyl)-1,3,4-thiadiazol-2-amine[1] |
| Water | Low | Low Solubility |
| DMSO | Slightly Soluble | Slightly Soluble |
| Methanol | Slightly Soluble | Slightly Soluble |
| Ethanol | Likely Low to Slightly Soluble | Soluble |
| Dichloromethane | Likely Soluble | Soluble |
Note: The predicted solubility is an estimation based on chemical structure and data from similar compounds. Experimental verification is highly recommended.
Experimental Protocols
Key Experiment: Shake-Flask Method for Equilibrium Solubility Determination
This protocol outlines the steps to determine the equilibrium solubility of this compound.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., PBS, DMSO, Ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis Spectrophotometer for quantification
Procedure:
-
Preparation:
-
Add an excess amount of solid this compound to several vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Add a precise volume of the chosen solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the vials for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. Equilibrium is confirmed when the concentration of the solute in solution does not change between successive time points.[5]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Separate the dissolved compound from the undissolved solid by either:
-
Centrifugation: Centrifuge the aliquot at a high speed to pellet the remaining solid.
-
Filtration: Pass the aliquot through a syringe filter (e.g., 0.22 µm) that is compatible with the solvent and does not bind the compound.
-
-
-
Quantification:
-
Prepare a series of standard solutions of the compound with known concentrations.
-
Generate a calibration curve using the analytical instrument (HPLC or UV-Vis).
-
Dilute the filtered or centrifuged supernatant to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.
-
Visualizations
Caption: Workflow for the Shake-Flask Solubility Determination Method.
References
- 1. chembk.com [chembk.com]
- 2. enamine.net [enamine.net]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. bioassaysys.com [bioassaysys.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. researchgate.net [researchgate.net]
- 7. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. isres.org [isres.org]
- 9. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Amino-5-Substituted-1,3,4-Thiadiazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 2-amino-5-substituted-1,3,4-thiadiazoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Recrystallization Issues
Q1: My 2-amino-5-substituted-1,3,4-thiadiazole fails to crystallize from solution, even after cooling. What should I do?
A1: This is a common issue, often due to supersaturation or using an excessive amount of solvent. Here are several troubleshooting steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide a nucleation point for crystal growth.
-
Seeding: If you have a small amount of the pure, solid compound, add a "seed crystal" to the solution. This will act as a template for crystallization.
-
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.
-
Cool to a Lower Temperature: If you have been cooling the solution at room temperature or in a refrigerator, try using an ice bath or a salt-ice bath to achieve a lower temperature, which will further decrease the solubility of your compound.
Q2: My compound "oils out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is cooled too rapidly.
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil fully redissolves. If necessary, add a small amount of additional solvent. Then, allow the flask to cool much more slowly. You can insulate the flask to slow down the cooling rate.
-
Adjust Solvent System: If slow cooling doesn't work, you may need to use a different solvent or a solvent pair. A good solvent for recrystallization should dissolve the compound well when hot but poorly when cold.
Q3: The purity of my compound is low even after recrystallization. What could be the problem?
A3: Low purity after recrystallization can result from a few issues:
-
Inappropriate Solvent Choice: The solvent you are using may also be a good solvent for the impurities. It's crucial to select a solvent that dissolves the impurities well even at low temperatures, or one that doesn't dissolve them at all (in which case they can be filtered off from the hot solution).
-
Crystallization Occurred Too Quickly: Rapid crystal formation can trap impurities within the crystal lattice. Ensure the solution cools slowly and without disturbance to allow for the formation of pure crystals.
-
Insufficient Washing: After filtering the crystals, make sure to wash them with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
Column Chromatography Issues
Q4: I am having trouble separating my 2-amino-5-substituted-1,3,4-thiadiazole from the starting materials using column chromatography. What can I do?
A4: Separation issues on a column are typically related to the choice of the stationary and mobile phases.
-
Optimize Your Solvent System (Mobile Phase):
-
Use Thin Layer Chromatography (TLC) to find an appropriate solvent system before running the column. A good solvent system will give your desired compound an Rf value of approximately 0.3-0.4.
-
For polar compounds like many 2-amino-1,3,4-thiadiazoles, you will likely need a polar solvent system, such as a mixture of ethyl acetate and chloroform or ethyl acetate and hexanes.[1]
-
If your compound and the impurities have very similar polarities, consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
-
-
Consider a Different Stationary Phase: If you are using silica gel and not achieving good separation, you could try using alumina (acidic, neutral, or basic) or a reverse-phase silica gel (like C18).
Q5: My compound is streaking on the TLC plate and the column. Why is this happening?
A5: Streaking is often a sign of overloading the plate or column, or it can be due to the compound being highly polar or acidic/basic.
-
Load Less Sample: Try spotting less of your sample on the TLC plate. For column chromatography, ensure you are not exceeding the capacity of your column.
-
Add a Modifier to Your Solvent System: If your compound is basic (due to the amino group), adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your eluent can help to reduce streaking by neutralizing acidic sites on the silica gel. Conversely, if your compound is acidic, a small amount of acetic acid or formic acid can be added.
General Purification Challenges
Q6: What are the most common impurities I should expect in my crude 2-amino-5-substituted-1,3,4-thiadiazole product?
A6: The most common impurities are typically unreacted starting materials and byproducts of the cyclization reaction.
-
Unreacted Thiosemicarbazide: This is a common starting material for the synthesis of the 1,3,4-thiadiazole ring.[1][2]
-
Unreacted Carboxylic Acid or Aldehyde: The "5-substituent" often comes from a carboxylic acid or an aldehyde, which may remain if the reaction did not go to completion.
-
Side-Products: Depending on the synthetic route, various side-products can form. For instance, in syntheses starting from thiosemicarbazide, intermediates or products from alternative cyclization pathways can be present.
Q7: I am experiencing low yield after purification. How can I improve this?
A7: Low yields can be attributed to several factors throughout the purification process:
-
Loss during Recrystallization: Using too much solvent for recrystallization is a frequent cause of low yield, as a significant amount of your product will remain in the mother liquor.
-
Compound Adhering to the Stationary Phase: In column chromatography, highly polar compounds can sometimes irreversibly bind to the silica gel. Using a more polar eluent or adding a modifier can help to mitigate this.
-
Decomposition: Some 2-amino-5-substituted-1,3,4-thiadiazoles may be sensitive to heat or acidic/basic conditions. If you suspect your compound is decomposing, try to use milder purification techniques (e.g., avoiding excessive heat during recrystallization).
Data on Purification Methods
The choice of purification method can significantly impact the final yield and purity of the product. Below is a table with illustrative data for the purification of 2-amino-5-phenyl-1,3,4-thiadiazole to demonstrate potential outcomes with different techniques.
| Purification Method | Typical Yield (%) | Purity by HPLC (%) | Key Considerations |
| Recrystallization (Ethanol) | 70-85% | 95-98% | Simple, cost-effective, but may not remove closely related impurities.[2] |
| Recrystallization (DMF/H₂O) | 75-90% | 96-99% | Good for compounds with poor solubility in common organic solvents.[3] |
| Column Chromatography (Silica Gel) | 50-70% | >99% | Effective for removing impurities with different polarities, but can be more time-consuming and may result in some product loss on the column. |
| Preparative HPLC (C18 Column) | 40-60% | >99.5% | Provides very high purity, ideal for pharmaceutical applications, but is more expensive and requires specialized equipment. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add about 20-30 mg of your crude product. Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. Heat the mixture to boiling. A good solvent will dissolve the compound when hot but not when cold. Common solvents for 2-amino-1,3,4-thiadiazoles include ethanol, and mixtures like DMF/water.[2][3]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the compound.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or in a desiccator.
Protocol 2: Column Chromatography
-
Solvent System Selection: Use TLC to determine the optimal eluent. A common system for these compounds is a mixture of ethyl acetate and chloroform (e.g., 3:8 v/v).[1] Aim for an Rf of 0.3-0.4 for your target compound.
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in your starting eluent and pour it into the column.
-
Allow the silica gel to settle, ensuring there are no air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a more polar solvent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing your compound onto a small amount of silica gel and adding the powder to the top of the column.
-
-
Elution:
-
Add the eluent to the column and begin collecting fractions.
-
Monitor the separation by TLC.
-
If necessary, gradually increase the polarity of the eluent to elute more polar compounds.
-
-
Fraction Analysis: Combine the fractions containing your pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: A general workflow for the synthesis and purification of 2-amino-5-substituted-1,3,4-thiadiazoles.
Caption: A troubleshooting decision tree for common purification challenges.
References
- 1. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-(Propylthio)-1,3,4-thiadiazol-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Propylthio)-1,3,4-thiadiazol-2-amine.
Troubleshooting Guides
The synthesis of this compound is typically a two-step process: first, the cyclization of thiosemicarbazide to form 2-amino-5-mercapto-1,3,4-thiadiazole, followed by the S-alkylation of the thiol group with a propyl halide. Below are common issues that may be encountered during this synthesis, along with their potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 2-amino-5-mercapto-1,3,4-thiadiazole (precursor) | - Formation of 2,5-diamino-1,3,4-thiadiazole byproduct, especially at high temperatures.[1] - Competing cyclization to form 3-amino-1,2,4-triazole-5-thione, particularly under strongly basic conditions. - Incomplete reaction. | - Maintain the reaction temperature as specified in the protocol. - Use acidic conditions for the cyclization of thiosemicarbazide with carbon disulfide to favor the formation of the 1,3,4-thiadiazole ring.[2] - Increase the reaction time or gently heat the reaction mixture as per the protocol to ensure completion. |
| Presence of an unexpected isomer in the precursor | - Cyclization of the thiosemicarbazide precursor can lead to the formation of 1,2,4-triazole derivatives in alkaline media.[2] | - Perform the cyclization step in an acidic medium to selectively synthesize the 1,3,4-thiadiazole isomer. |
| Low yield of this compound | - Incomplete S-alkylation reaction. - Formation of N-alkylated byproduct. - Formation of a di-substituted byproduct where two thiadiazole molecules are linked by the propyl group. | - Ensure the use of an appropriate base (e.g., sodium hydroxide, potassium carbonate) to facilitate the deprotonation of the thiol group. - Control the reaction temperature; lower temperatures can favor S-alkylation. - Use a slight excess of the propyl halide to drive the reaction to completion, but avoid a large excess which may promote side reactions. - To favor S-alkylation, consider using a polar aprotic solvent. |
| Product is difficult to purify | - Presence of unreacted starting materials. - Contamination with S-alkylated and N-alkylated isomers. - Presence of di-substituted byproducts. | - Wash the crude product with a suitable solvent to remove unreacted starting materials. - Utilize column chromatography for the separation of isomers. A silica gel column with a gradient elution of hexane and ethyl acetate is often effective. - Recrystallization from an appropriate solvent system can also be used to purify the final product. |
| Inconsistent reaction outcomes | - Variability in the quality of reagents. - Fluctuations in reaction conditions (temperature, stirring speed). | - Use reagents from reliable sources and check their purity before use. - Employ precise temperature control and consistent stirring to ensure reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of the 2-amino-5-mercapto-1,3,4-thiadiazole precursor?
A1: A common side product is 2,5-diamino-1,3,4-thiadiazole, the formation of which is favored at higher reaction temperatures.[1] Additionally, under basic conditions, the isomeric 3-amino-1,2,4-triazole-5-thione can be formed.[2]
Q2: How can I minimize the formation of the N-alkylated side product during the S-alkylation step?
A2: To favor S-alkylation over N-alkylation, it is crucial to control the reaction conditions. Using a suitable base to generate the thiolate anion, which is a softer nucleophile than the amino group, will promote attack at the sulfur atom. Running the reaction at a controlled, often lower, temperature can also increase the selectivity for S-alkylation. The choice of solvent can also play a role; polar aprotic solvents are generally preferred.
Q3: Is it possible to get a di-substituted product where two thiadiazole rings are attached to the same propyl group?
A3: While theoretically possible if 1,3-dihalopropane were used as the alkylating agent, it is highly unlikely when using a mono-haloalkane like 1-bromopropane or 1-iodopropane. The primary alkylation will occur on the sulfur atom of the 2-amino-5-mercapto-1,3,4-thiadiazole.
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of the reaction. For characterization of the final product, this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are recommended to confirm the structure and purity.
Q5: What are the key safety precautions to take during this synthesis?
A5: Carbon disulfide, which is often used in the synthesis of the precursor, is highly flammable and toxic. This reaction should be performed in a well-ventilated fume hood. Propyl halides are also flammable and can be harmful. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole
A widely used method for the synthesis of the precursor involves the reaction of thiosemicarbazide with carbon disulfide.
Materials:
-
Thiosemicarbazide
-
Carbon Disulfide (CS₂)
-
Anhydrous Sodium Carbonate (Na₂CO₃) or Potassium Hydroxide (KOH)
-
Ethanol
-
Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve thiosemicarbazide and anhydrous sodium carbonate in absolute ethanol.[3]
-
Slowly add carbon disulfide to the mixture with constant stirring.[3]
-
Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by TLC.[3]
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry. The crude product can be recrystallized from ethanol to yield pure 2-amino-5-mercapto-1,3,4-thiadiazole.[3]
Synthesis of this compound
Materials:
-
2-amino-5-mercapto-1,3,4-thiadiazole
-
1-Bromopropane (or 1-Iodopropane)
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Ethanol or Dimethylformamide (DMF)
Procedure:
-
Dissolve 2-amino-5-mercapto-1,3,4-thiadiazole in a suitable solvent such as ethanol or DMF in a round-bottom flask.
-
Add a base, such as sodium hydroxide or potassium carbonate, to the solution and stir for a short period to form the thiolate salt.
-
Slowly add 1-bromopropane to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential side reactions in the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Synthesis of 5-(Propylthio)-1,3,4-thiadiazol-2-amine
This guide is intended for researchers, scientists, and drug development professionals involved in the synthesis of 5-(Propylthio)-1,3,4-thiadiazol-2-amine. It provides troubleshooting advice and frequently asked questions to address common issues encountered during synthesis and scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method is a two-step synthesis. The first step involves the synthesis of the key intermediate, 2-amino-5-mercapto-1,3,4-thiadiazole. The second step is the S-alkylation of this intermediate with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) under basic conditions to yield the final product.
Q2: What are the critical parameters for the S-alkylation step?
A2: The critical parameters for the S-alkylation step include the choice of base, solvent, reaction temperature, and reaction time. The base is crucial for deprotonating the thiol group, making it a more effective nucleophile. The solvent should be chosen to dissolve the reactants and facilitate the reaction. Temperature and time are optimized to ensure complete reaction while minimizing side products.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress.[1] A suitable mobile phase, typically a mixture of a non-polar and a polar solvent (e.g., hexane and ethyl acetate), can be used to separate the starting material, product, and any potential byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Q4: What are the potential side reactions, and how can they be minimized?
A4: A potential side reaction is the N-alkylation of the amino group on the thiadiazole ring. To favor S-alkylation over N-alkylation, it is recommended to use a relatively mild base and control the reaction temperature. Deprotonation of the thiol is generally easier than deprotonation of the amine, making the thiolate a more readily available nucleophile under appropriate conditions. Performing the reaction at or below room temperature can help minimize N-alkylation.
Q5: What is the best method for purifying the final product?
A5: The crude product can often be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1] If impurities are still present, column chromatography on silica gel may be necessary.
Q6: How can I confirm the identity and purity of the synthesized this compound?
A6: The identity and purity of the final product can be confirmed using various analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the functional groups present.
-
Melting Point: A sharp melting point range indicates high purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Incomplete deprotonation of the thiol. 2. Low reactivity of the alkylating agent. 3. Incorrect reaction temperature. 4. Impure starting materials. | 1. Use a stronger base or increase the amount of base. Ensure the base is fresh and dry. 2. Consider using a more reactive propyl halide (e.g., 1-iodopropane instead of 1-bromopropane). 3. Optimize the reaction temperature. A slight increase in temperature may be necessary, but be mindful of potential side reactions. 4. Purify the 2-amino-5-mercapto-1,3,4-thiadiazole before use. |
| Presence of multiple spots on TLC, including a major byproduct | 1. N-alkylation side reaction. 2. Di-alkylation (on both S and N). 3. Decomposition of starting material or product. | 1. Use a milder base and lower the reaction temperature. Add the alkylating agent slowly. 2. Use a stoichiometric amount of the alkylating agent. 3. Ensure the reaction is performed under an inert atmosphere if reactants are sensitive to air or moisture. |
| Difficulty in isolating the product | 1. Product is highly soluble in the reaction solvent. 2. Formation of an emulsion during workup. | 1. After the reaction, concentrate the solvent under reduced pressure. Try precipitating the product by adding a non-polar solvent. 2. Add a saturated brine solution to break the emulsion during the aqueous workup. |
| Product is an oil or does not crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the product using column chromatography. 2. Ensure the product is thoroughly dried under vacuum. Try dissolving the oil in a small amount of a good solvent and then adding a poor solvent to induce precipitation/crystallization. |
| Scale-up issues (e.g., exotherm, poor mixing) | 1. Heat generated during the reaction is not dissipated effectively. 2. Inefficient stirring in a larger reaction vessel. | 1. Ensure adequate cooling is available for the larger scale reaction. Consider adding the reagents portion-wise to control the exotherm. 2. Use an appropriate overhead stirrer to ensure efficient mixing. |
Experimental Protocols
Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole (Precursor)
This protocol is adapted from established methods.[1]
Materials:
-
Thiosemicarbazide
-
Carbon disulfide (CS₂)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Absolute ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiosemicarbazide and anhydrous sodium carbonate in absolute ethanol.
-
Slowly add carbon disulfide to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and filter to remove any insoluble impurities.
-
Acidify the filtrate with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 2-amino-5-mercapto-1,3,4-thiadiazole. The product can be recrystallized from ethanol if necessary.
Synthesis of this compound
Materials:
-
2-amino-5-mercapto-1,3,4-thiadiazole
-
1-Bromopropane (or 1-Iodopropane)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF) or Ethanol
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-mercapto-1,3,4-thiadiazole in DMF or ethanol.
-
Add the base (e.g., potassium carbonate or sodium hydroxide) to the solution and stir for a short period at room temperature to form the thiolate.
-
Slowly add a stoichiometric amount of 1-bromopropane to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-amino-5-mercapto-1,3,4-thiadiazole | C₂H₃N₃S₂ | 133.19 | ~234-236 |
| 1-Bromopropane | C₃H₇Br | 123.00 | -110 |
| This compound | C₅H₉N₃S₂ | 175.28 | Not available |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Synthesis of 5-(Propylthio)-1,3,4-thiadiazol-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of 5-(Propylthio)-1,3,4-thiadiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and efficient synthesis is a two-step process. The first step involves the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base to form the key intermediate, 5-amino-1,3,4-thiadiazole-2-thiol. The second step is the selective S-alkylation of this intermediate with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base to yield the final product.
Q2: What are the critical parameters to control during the synthesis to ensure high purity?
To ensure high purity, it is crucial to control the reaction temperature, the stoichiometry of the reactants, and the choice of base and solvent. Overheating can lead to the decomposition of starting materials and the formation of byproducts. Precise stoichiometry is essential to minimize unreacted starting materials in the final product. The base and solvent system can influence the selectivity of the alkylation step.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of both the cyclization and alkylation steps. By comparing the spots of the reaction mixture with the spots of the starting materials, you can determine when the reaction is complete.
Q4: What is the best method for purifying the final product?
Recrystallization is the most widely used method for purifying this compound.[1] Ethanol is a commonly reported solvent for this purpose. The process of dissolving the crude product in a hot solvent and allowing it to cool slowly promotes the formation of pure crystals, leaving impurities behind in the solvent.
Troubleshooting Guides
Issue 1: Low Yield of 5-amino-1,3,4-thiadiazole-2-thiol (Intermediate)
| Potential Cause | Recommended Solution |
| Incomplete cyclization of thiosemicarbazide. | Ensure the reaction is heated for a sufficient duration. Use TLC to monitor the disappearance of the starting material. |
| Decomposition of thiosemicarbazide at high temperatures. | Maintain the recommended reaction temperature. Avoid excessive heating. |
| Incorrect stoichiometry of reactants. | Use a slight excess of carbon disulfide to ensure complete reaction of the thiosemicarbazide. |
| Insufficient base to catalyze the reaction. | Ensure the correct molar equivalent of a suitable base (e.g., potassium hydroxide or sodium carbonate) is used. |
Issue 2: Presence of Impurities in the Final Product after S-Alkylation
| Potential Impurity | Formation Mechanism | Prevention and Removal |
| Unreacted 5-amino-1,3,4-thiadiazole-2-thiol | Incomplete alkylation reaction. | Ensure sufficient reaction time and temperature for the alkylation step. Use a slight excess of the propyl halide. This impurity can be removed by recrystallization. |
| 5-Amino-3-propyl-1,3,4-thiadiazole-2(3H)-thione (N-alkylated isomer) | Alkylation of the endocyclic nitrogen atom. This is less favored than S-alkylation due to the higher nucleophilicity of the thiol group.[2][3] | Use a non-polar aprotic solvent and a mild base (e.g., K2CO3) to favor S-alkylation.[3] Separation of this isomer can be challenging and may require column chromatography if recrystallization is ineffective. |
| 5-(Propylamino)-2-(propylthio)-1,3,4-thiadiazole (Over-alkylation) | Further alkylation of the exocyclic amino group. | Use a controlled stoichiometry of the propyl halide (close to 1 equivalent). Avoid a large excess of the alkylating agent and strong bases. This byproduct can be removed by recrystallization or column chromatography. |
| Unreacted propyl halide | Excess reagent used in the alkylation step. | This is a volatile impurity and can typically be removed during the work-up and drying process under reduced pressure. |
Experimental Protocols
Synthesis of 5-amino-1,3,4-thiadiazole-2-thiol (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiosemicarbazide and an equimolar amount of potassium hydroxide in absolute ethanol.
-
Addition of Carbon Disulfide: To this solution, add a slight excess (1.1 equivalents) of carbon disulfide dropwise at room temperature with stirring.
-
Reaction: Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction by TLC until the thiosemicarbazide spot disappears.
-
Work-up: Cool the reaction mixture and reduce the solvent volume under vacuum. Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of 5-6.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from ethanol.
Synthesis of this compound
-
Reaction Setup: Suspend the synthesized 5-amino-1,3,4-thiadiazole-2-thiol and an equimolar amount of a mild base (e.g., potassium carbonate) in a suitable solvent like acetone or ethanol.
-
Addition of Propyl Halide: Add 1.05 equivalents of a propyl halide (e.g., 1-bromopropane) to the suspension.
-
Reaction: Stir the mixture at room temperature or gentle heat (around 50-60°C) for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Recrystallize the crude solid from ethanol to obtain pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Main reaction pathway and potential side reactions.
References
Validation & Comparative
Comparative Guide to the Characterization and Validation of 5-(Propylthio)-1,3,4-thiadiazol-2-amine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the characterization and validation of 5-(Propylthio)-1,3,4-thiadiazol-2-amine and related derivatives from the 1,3,4-thiadiazole class of compounds. Due to the limited publicly available experimental data specifically for this compound, this document focuses on the broader class of 5-alkylthio-1,3,4-thiadiazol-2-amines and other relevant 1,3,4-thiadiazole derivatives to offer a comparative context for its potential applications and performance.
The 1,3,4-thiadiazole scaffold is a versatile pharmacophore known for a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The biological activity of these compounds is often attributed to the presence of the =N-C-S moiety and the overall aromaticity of the ring system, which contributes to their stability in vivo.[1][2]
Physicochemical Characterization
The characterization of novel 1,3,4-thiadiazole derivatives typically involves a combination of spectroscopic and spectrometric techniques to confirm the chemical structure and purity.
Table 1: Spectroscopic and Spectrometric Data for Representative 1,3,4-Thiadiazole Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key FT-IR (cm⁻¹) | Key ¹H-NMR (δ ppm) | Key ¹³C-NMR (δ ppm) | Mass Spec (m/z) | Reference |
| 5-phenyl-1,3,4-thiadiazol-2-amine | C₈H₇N₃S | 177.23 | 3256, 2966 (N-H), 1633 (C=N) | 7.37–7.51 (m, 5H, NH₂ and Ar-H), 7.77 (d, 2H, Ar-H) | 163.5-160.1 (C of thiadiazole) | 177 [M]⁺ | Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 2022. |
| 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | C₁₄H₁₀BrN₃S | 332.22 | 3259, 3209 (N-H), 1618, 1605 (C=N) | 7.03 (t, 1H), 7.37 (t, 2H), 7.66 (d, 2H), 7.72 (d, 2H), 7.82 (d, 2H), 10.61 (s, 1H, NH) | Not Reported | 332.1, 334.1 [M+H]⁺ | [3] |
| 5-(p-tolyl)-N-phenyl-1,3,4-thiadiazol-2-amine | C₁₅H₁₃N₃S | 267.35 | Not Reported | Not Reported | Not Reported | Not Reported | [3] |
Biological Activity: A Comparative Overview
The biological profile of 1,3,4-thiadiazole derivatives is heavily influenced by the nature of the substituents at the C2 and C5 positions. This section compares the reported activities of various analogs, providing a basis for predicting the potential performance of this compound.
Antimicrobial Activity
Many 1,3,4-thiadiazole derivatives have been investigated for their antibacterial and antifungal properties. The activity is often dependent on the specific substituents on the thiadiazole ring.
A study on the antimicrobial activity of several 2-amino-5-thiol-1,3,4-thiadiazole derivatives revealed that while some compounds exhibited moderate to good activity against Gram-positive bacteria, an isomer of the target compound, 2-amino-5-(2-propanylthio)-1,3,4-thiadiazole, showed little to no effect against the tested bacterial strains.[2] This suggests that the position and nature of the alkylthio group can significantly impact antimicrobial efficacy.
Table 2: Comparative Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives (MIC in µg/mL)
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | A. niger | C. albicans | Reference |
| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | 20-28 | 20-28 | >100 | >100 | 32-42 | 32-42 | [1] |
| 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | 20-28 | 20-28 | >100 | >100 | 32-42 | 32-42 | [1] |
| 2-amino-5-(2-propanylthio)-1,3,4-thiadiazole | Inactive | Inactive | Inactive | Inactive | Not Tested | Not Tested | [2] |
| Ciprofloxacin (standard) | 18-20 | 18-20 | <10 | <10 | - | - | [1] |
| Fluconazole (standard) | - | - | - | - | 24-26 | 24-26 | [1] |
Anticancer Activity
The 1,3,4-thiadiazole scaffold is a common feature in many compounds developed as anticancer agents.[4][5] The cytotoxic effects are often attributed to their ability to interfere with DNA replication or inhibit key enzymes involved in cancer cell proliferation.[4] Structure-activity relationship (SAR) studies have shown that aromatic and electron-withdrawing substituents can enhance anticancer activity.[4]
Table 3: Comparative Anticancer Activity of 1,3,4-Thiadiazole Derivatives (IC₅₀ in µM)
| Compound | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 | [6] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | 23.29 | [6] |
| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | MDA-MB-231 (Breast) | <10 | [4] |
| N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine | MDA-MB-231 (Breast) | <10 | [4] |
| Cisplatin (standard) | LoVo (Colon) | >10 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the characterization of 1,3,4-thiadiazole derivatives.
Synthesis of 5-substituted-1,3,4-thiadiazol-2-amines
A common synthetic route involves the cyclization of thiosemicarbazones.
General Procedure:
-
A mixture of an appropriate aromatic aldehyde and thiosemicarbazide in a suitable solvent (e.g., ethanol) is refluxed to form the thiosemicarbazone.
-
The resulting thiosemicarbazone is then cyclized using an oxidizing agent such as ferric chloride or by acid catalysis to yield the 5-substituted-1,3,4-thiadiazol-2-amine.
For 5-(Alkylthio) derivatives: These compounds are often synthesized from 2-amino-5-mercapto-1,3,4-thiadiazole by reaction with an appropriate alkyl halide in the presence of a base.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial strains are grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Preparation of Compound Dilutions: The test compound is serially diluted in a 96-well microtiter plate using an appropriate broth.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated from the dose-response curve.
Visualizations
General Synthetic Pathway for 5-Alkylthio-1,3,4-thiadiazol-2-amines
Caption: General synthetic route to 5-alkylthio-1,3,4-thiadiazol-2-amines.
Experimental Workflow for In Vitro Antimicrobial Screening
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Logical Relationship of Structure-Activity in Anticancer Thiadiazoles
Caption: Key determinants of anticancer activity in 1,3,4-thiadiazoles.
References
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-" by Mohammed M. Saleh, Sabiha F- AL-Joubori et al. [bsj.uobaghdad.edu.iq]
- 3. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-1,3,4-Thiadiazoles
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 2-amino-1,3,4-thiadiazole derivatives. It includes a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of structure-activity relationships and signaling pathways.
The 2-amino-1,3,4-thiadiazole core is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1] Its derivatives have garnered significant attention due to their potential as anticancer, antimicrobial, and antiviral agents.[2][3] The mesoionic nature of the 1,3,4-thiadiazole ring allows these compounds to readily cross cellular membranes, enhancing their bioavailability and interaction with biological targets.[4] This guide delves into the critical structure-activity relationships (SAR) that govern the efficacy of these compounds, presenting a comparative analysis of their performance based on experimental data.
Comparative Analysis of Biological Activities
The biological activity of 2-amino-1,3,4-thiadiazole derivatives is significantly influenced by the nature and position of substituents on the thiadiazole ring and the 2-amino group. The following tables summarize the quantitative data from various studies, offering a clear comparison of how structural modifications impact their anticancer, antimicrobial, and antiviral potencies.
Anticancer Activity
The anticancer potential of 2-amino-1,3,4-thiadiazole derivatives has been extensively studied against various cancer cell lines. The introduction of an aromatic ring at the 5-position of the thiadiazole core is a common strategy that often enhances anticancer effects.[2] The nature and substitution pattern of this aromatic ring, as well as the substituents on the 2-amino group, play a crucial role in determining the cytotoxic potency.[2]
| Compound ID/Reference | C5-Substituent | 2-Amino Substituent | Cancer Cell Line | IC50 (µM) | Citation |
| FABT | 2,4-dihydroxyphenyl | 4-fluorophenylamino | A549 (Lung Carcinoma) | Not specified, inhibits ERK1/2 pathway | [5] |
| Compound 2g | 2-(benzenesulfonylmethyl)phenyl | Unsubstituted | LoVo (Colon) | 2.44 | [2] |
| MCF-7 (Breast) | 23.29 | [2] | |||
| Compound 8a | Phenyl | N-honokiol derivative | A549 (Lung) | 1.62 | [4] |
| MDA-MB-231 (Breast) | 4.61 | [4] | |||
| Compound 22d | Not specified | Propenyl | MCF-7 (Breast) | 1.52 | [4] |
| HCT-116 (Colon) | 10.3 | [4] | |||
| ST10 | 3-methoxyphenyl | 2-trifluoromethylphenylamino | MCF-7 (Breast) | 49.6 | [6] |
| MDA-MB-231 (Breast) | 53.4 | [6] | |||
| Compound 43c | Imidazo[2,1-b][5][7][8]thiadiazole derivative | - | CEM (Leukemia) | 0.79 | [9] |
| HeLa (Cervical) | 0.78 | [9] | |||
| L1210 (Leukemia) | 1.6 | [9] |
Antimicrobial Activity
2-Amino-1,3,4-thiadiazole derivatives have shown significant promise as antimicrobial agents against a range of bacteria and fungi. Structure-activity relationship studies have revealed that substitutions on both the C5 position and the 2-amino group are critical for potent antimicrobial activity.
| Compound ID/Reference | C5-Substituent | 2-Amino Substituent | Microorganism | MIC (µg/mL) | Citation |
| Compound 19 | 3-hydroxy-2-naphthyl | p-chlorophenyl | Staphylococcus aureus | 62.5 | [10] |
| Compound 11c | p-chlorophenyl | 1-adamantylamino | Bacillus subtilis | - | [10] |
| Staphylococcus aureus | - | [10] | |||
| Compound 11e | p-nitrophenyl | 1-adamantylamino | Escherichia coli | - | [10] |
| Compound 14a | Tetranorlabdane derivative | Unsubstituted | Bacillus polymyxa | 2.5 | [7] |
| Compound 21b | Gallic acid amide derivative | 4-fluorophenyl | Vibrio harveyi | 0.0313 | [7] |
| Compound 37 | 2,4-dimethylphenyl | Unsubstituted | Bacillus subtilis | 1000 | [7] |
| Compound 38 | 2,4-dimethylphenyl | - | Escherichia coli | 1000 | [7] |
| Various Derivatives | Indol-3-ylmethyl | Substituted phenyl | Escherichia coli | Good to high activity | [10] |
| Candida albicans | Good to high activity | [10] | |||
| Tris-1,3,4-thiadiazole derivative | 5-amino-1,3,4-thiadiazol-2-thiomethyl | - | Staphylococcus aureus | Good activity | [10] |
Antiviral Activity
The antiviral potential of 2-amino-1,3,4-thiadiazoles has been explored against several viruses, including HIV. The electronic properties of the substituents on the N-aryl group have been shown to influence the antiviral potency, with electron-withdrawing groups often enhancing activity.[3]
| Compound ID/Reference | C5-Substituent | 2-Amino Substituent | Virus | EC50/IC50 | Citation |
| Derivative 8 | Arylthioacetamide derivative | N-phenyl with Fluorine | HIV-1 | - | [3] |
| Derivative 9 | Arylthioacetamide derivative | N-phenyl with Trifluoromethyl | HIV-1 | - | [3] |
| Various Derivatives | - | - | Human Cytomegalovirus (HCMV) | 20-100% inhibition at 25 µM | [3] |
| Chiral Derivatives 1-5 | 4-chlorophenylamino | 2-substituted | HIV-1 and HIV-2 | Moderate to lower activity than reference drugs | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides an overview of the key experimental protocols used in the cited studies.
Synthesis of 2-Amino-1,3,4-thiadiazole Derivatives
A common synthetic route to 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazones.[11]
Step 1: Synthesis of Thiosemicarbazone
-
An aromatic aldehyde is condensed with thiosemicarbazide.
-
The reaction is typically carried out in a suitable solvent like ethanol, often with a catalytic amount of acid.
-
The resulting thiosemicarbazone precipitates and is collected by filtration.
Step 2: Oxidative Cyclization
-
The synthesized thiosemicarbazone is then subjected to oxidative cyclization.
-
A common oxidizing agent used is ferric chloride (FeCl3).[11]
-
The reaction mixture is heated, and upon completion, the 2-amino-1,3,4-thiadiazole derivative is isolated and purified.
Another method involves the direct reaction of thiosemicarbazide with carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride.[12]
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 2-amino-1,3,4-thiadiazole derivatives for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution is added to each well.
-
Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Microtiter Plates: A 96-well microtiter plate is prepared with serial twofold dilutions of the 2-amino-1,3,4-thiadiazole derivatives in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours) for the microorganism to grow.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antiviral Activity Assessment: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the concentration of an antiviral compound that inhibits the formation of viral plaques in a cell culture.
-
Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in multi-well plates.
-
Virus and Compound Incubation: A known titer of the virus is pre-incubated with various dilutions of the 2-amino-1,3,4-thiadiazole derivative.
-
Infection of Cells: The cell monolayers are then infected with the virus-compound mixtures.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation and Staining: The plates are incubated for several days to allow for plaque development. The cell monolayers are then fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Plaque Counting and EC50 Calculation: The number of plaques in each well is counted, and the effective concentration that reduces the plaque number by 50% (EC50) is calculated.
Visualizing the Relationships and Pathways
Graphical representations are powerful tools for understanding complex biological and chemical relationships. The following diagrams, created using the DOT language, illustrate key aspects of the SAR and a relevant signaling pathway for 2-amino-1,3,4-thiadiazoles.
Caption: Structure-Activity Relationship for Anticancer Activity.
Caption: Structure-Activity Relationship for Antimicrobial Activity.
Caption: General Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]
- 5. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Properties, and Biological Applications of 1,3,4-Thiadiazoles | S-HeterocyclesRetrospect, Prospects, and Biological Applications | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 12. researchgate.net [researchgate.net]
In Vitro Cytotoxicity of 5-(Propylthio)-1,3,4-thiadiazol-2-amine: A Comparative Guide
This guide provides a comparative overview of the in vitro cytotoxicity of 5-(Propylthio)-1,3,4-thiadiazol-2-amine and related 1,3,4-thiadiazole derivatives. It is intended for researchers, scientists, and drug development professionals interested in the potential of this class of compounds as cytotoxic agents. The guide summarizes available experimental data, details common experimental protocols for cytotoxicity assessment, and illustrates key cellular pathways involved in compound-induced cell death.
Comparative Cytotoxicity Data
While specific cytotoxic data for this compound is not extensively available in the public domain, numerous studies have evaluated the in vitro anticancer activity of structurally similar 1,3,4-thiadiazole derivatives. These compounds have shown promising cytotoxic effects against a variety of human cancer cell lines. The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, a fundamental component of nucleic acids, suggesting that its derivatives may interfere with DNA replication processes in cancer cells[1]. The table below summarizes the cytotoxic activity (IC50 values) of several 1,3,4-thiadiazole derivatives against various cancer cell lines, providing a benchmark for the potential efficacy of this compound.
| Compound | Cell Line | IC50 (µM) | Reference Compound |
| N-(5-(3-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (Compound 31) | MDA-MB-231 (Breast Cancer) | 9 | Imatinib (20 µM) |
| Imidazole-thiadiazole derivative (Compound 50) | HEPG2-1 (Liver Carcinoma) | 0.86 | Doxorubicin |
| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide (Compound 63) | HT-29 (Colon Cancer) | 33.67 | Not specified |
| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide (Compound 63) | PC-3 (Prostate Cancer) | 64.46 | Not specified |
| Cinnamic acid with a 1,3,4-thiadiazole heterocyclic ring (Compound 22) | MCF-7 (Breast Cancer) | 0.28 µg/mL | Not specified |
| Cinnamic acid with a 1,3,4-thiadiazole heterocyclic ring (Compound 22) | A549 (Lung Carcinoma) | 0.52 µg/mL | Not specified |
Experimental Protocols for Cytotoxicity Assessment
Standardized in vitro assays are crucial for determining the cytotoxic potential of novel compounds.[2][3][4][5][6] These assays measure various cellular parameters to assess cell viability and the mechanisms of cell death. Below are detailed protocols for commonly used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The intensity of the purple color is directly proportional to the number of viable cells.[9]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium and incubate overnight.[10]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C in a CO₂ incubator.[10]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at a wavelength of 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to reduce background noise.[9]
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, making it a reliable indicator of cell lysis.[11][12]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each supernatant sample.[13]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]
-
Stop Reaction: Add 50 µL of a stop solution to each well.[13]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13]
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds induce cell death.[14] Several assays can detect the hallmark events of apoptosis.
-
Annexin V Staining: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS and can be labeled with a fluorescent dye to detect apoptotic cells.
-
Caspase Activity Assays: Caspases are a family of proteases that are central to the execution of apoptosis.[14] Assays are available to measure the activity of key caspases, such as caspase-3 and caspase-7, using fluorogenic or colorimetric substrates.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with labeled dUTP.[14]
Signaling Pathways in Apoptosis
The induction of apoptosis by cytotoxic compounds can occur through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[15] Both pathways converge on the activation of executioner caspases, which then cleave a multitude of cellular substrates, leading to the dismantling of the cell.
-
Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[16] This leads to the formation of the death-inducing signaling complex (DISC) and the activation of initiator caspase-8.[15]
-
Intrinsic Pathway: This pathway is triggered by intracellular stress signals, such as DNA damage or oxidative stress.[15] These signals lead to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[15] Cytochrome c then binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.[15]
Activated initiator caspases (caspase-8 and caspase-9) then cleave and activate executioner caspases (e.g., caspase-3, -6, and -7), which carry out the final steps of apoptosis.
References
- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 3. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 4. kosheeka.com [kosheeka.com]
- 5. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. cellbiologics.com [cellbiologics.com]
- 14. blog.cellsignal.com [blog.cellsignal.com]
- 15. Apoptosis - Wikipedia [en.wikipedia.org]
- 16. Apoptosis Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
A Comparative Analysis of 5-(Propylthio)-1,3,4-thiadiazol-2-amine in Drug Discovery
In the landscape of modern pharmacology, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. The heterocyclic compound 5-(Propylthio)-1,3,4-thiadiazol-2-amine has emerged as a molecule of interest, belonging to the broader class of 2-amino-1,3,4-thiadiazoles known for their diverse pharmacological activities. This guide provides a comparative analysis of this compound and its derivatives against existing drugs in key therapeutic areas: antibacterial, antifungal, and anticancer. The analysis is based on available experimental data for the compound and its structural analogs.
Antibacterial Activity: A Potential Alternative to Fluoroquinolones
The 2-amino-1,3,4-thiadiazole scaffold has been a fertile ground for the development of new antibacterial agents. While specific data for this compound is limited, studies on structurally similar compounds, such as N-(5-benzylthio-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives, have demonstrated significant activity, particularly against Gram-positive bacteria. In some instances, these derivatives have shown potency comparable or even superior to established fluoroquinolone antibiotics like ciprofloxacin.
Comparative Data:
| Compound/Drug | Target Organism | Potency (MIC in µg/mL) | Reference |
| Ciprofloxacin | S. aureus | 18-20 | [1] |
| B. subtilis | 18-20 | [1] | |
| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine derivative | S. aureus | 20-28 | [1] |
| B. subtilis | 20-28 | [1] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of the compounds is typically determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds and the reference drug (e.g., ciprofloxacin) are serially diluted in MHB in a 96-well microtiter plate.
-
Incubation: An equal volume of the bacterial inoculum is added to each well. The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Antifungal Activity: A Challenger to Azoles
The 1,3,4-thiadiazole nucleus is also a promising scaffold for antifungal drug discovery. Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated notable activity against various fungal pathogens, including Candida species. These compounds often exhibit efficacy comparable to or, in some cases, better than standard azole antifungals like fluconazole.
Comparative Data:
| Compound/Drug | Target Organism | Potency (MIC in µg/mL) | Reference |
| Fluconazole | A. niger | 24-26 | [1] |
| C. albicans | 24-26 | [1] | |
| 5-(substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives | A. niger | 32-42 | [1] |
| C. albicans | 32-42 | [1] |
Experimental Protocol: Antifungal Susceptibility Testing
Antifungal activity is assessed using a method similar to the antibacterial MIC assay, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Fungal Inoculum Preparation: Fungal strains are grown on Sabouraud Dextrose Agar (SDA) and then suspended in RPMI-1640 medium to a concentration of 0.5-2.5 x 10^3 cells/mL.
-
Compound Dilution: Test compounds and the reference drug (e.g., fluconazole) are serially diluted in RPMI-1640 medium in a 96-well plate.
-
Incubation: The fungal inoculum is added to each well, and the plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.
Anticancer Activity: Targeting Key Cellular Pathways
A significant area of investigation for 1,3,4-thiadiazole derivatives is oncology. The parent compound, 2-amino-1,3,4-thiadiazole, is known to have metabolites that inhibit inosine 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides, which is crucial for DNA and RNA synthesis in rapidly proliferating cancer cells.[2] This mechanism provides a strong rationale for the anticancer potential of its derivatives.
Comparative Data:
| Compound/Drug | Cell Line | Potency (IC50 in µM) |
| Doxorubicin | Varies | Typically in the low micromolar to nanomolar range |
| N-(5-substituted)-1,3,4-thiadiazol-2-yl derivatives | Various human cancer cell lines | Varies, can be in the low micromolar range |
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro cytotoxicity of the compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a reference drug (e.g., doxorubicin) for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated as the concentration of the compound that causes a 50% reduction in cell viability.
Proposed mechanism of action for 2-amino-1,3,4-thiadiazole derivatives as anticancer agents.
Conclusion
This compound belongs to a class of compounds with demonstrated potential across multiple therapeutic areas. While direct comparative data for this specific molecule is still emerging, the broader family of 2-amino-1,3,4-thiadiazole derivatives shows significant promise as antibacterial, antifungal, and anticancer agents. Further research, including head-to-head in vitro and in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound and its standing relative to current standard-of-care drugs. The versatility of the thiadiazole scaffold suggests that with further optimization, novel and potent therapeutic agents can be developed.
References
Comparative Analysis of 5-(Propylthio)-1,3,4-thiadiazol-2-amine and Related Analogs in Preclinical Diuretic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo diuretic activity of 5-(Propylthio)-1,3,4-thiadiazol-2-amine and structurally related 1,3,4-thiadiazole derivatives. The data presented is based on preclinical animal models and aims to inform researchers on the potential of this chemical scaffold in the development of novel diuretic agents. While direct in vivo studies on this compound are limited in the public domain, this guide draws comparisons from studies on analogous compounds to extrapolate potential efficacy and mechanisms.
Introduction to 1,3,4-Thiadiazole Derivatives as Diuretics
The 1,3,4-thiadiazole nucleus is a key pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] Notably, derivatives of this scaffold, such as acetazolamide and methazolamide, are established carbonic anhydrase inhibitors used clinically as diuretics.[4][5] Research into novel 1,3,4-thiadiazole derivatives is driven by the aim to discover compounds with improved efficacy, better safety profiles, and potentially different mechanisms of action.[4][5] The general structure of the compounds discussed in this guide features a central 1,3,4-thiadiazole ring with substitutions at the 2- and 5-positions, which are critical for their biological activity.
Comparative Efficacy in Animal Models
Table 1: Comparative Diuretic Activity of 5-Substituted-thio-1,3,4-thiadiazol-2-amine Derivatives
| Compound | Dose (mg/kg) | Urine Output (mL/100g/24h) | % Increase vs. Control | Na+ Excretion (mmol/24h) | K+ Excretion (mmol/24h) | Reference |
| Control | - | 3.2 ± 0.4 | - | 0.18 ± 0.02 | 0.15 ± 0.02 | [4][5] |
| 5-(Benzylthio)-1,3,4-thiadiazol-2-amine (2a) | 10 | 7.8 ± 0.6 | 143.8% | 0.45 ± 0.04 | 0.22 ± 0.03 | [4][5] |
| 5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-amine (2c) | 10 | 8.5 ± 0.7 | 165.6% | 0.51 ± 0.05 | 0.24 ± 0.03 | [4][5] |
| 5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazol-2-amine (2e) | 10 | 9.2 ± 0.8 | 187.5% | 0.58 ± 0.06 | 0.26 ± 0.04 | [4][5] |
| Hydrochlorothiazide (HCTZ) | 10 | 10.5 ± 0.9 | 228.1% | 0.65 ± 0.07 | 0.35 ± 0.04 | [4][5] |
| Acetazolamide (AAZ) | 10 | 8.1 ± 0.7 | 153.1% | 0.48 ± 0.05 | 0.28 ± 0.03 | [4][5] |
*p < 0.05 compared to control group. Data is presented as mean ± SEM.
From the data, it is evident that the 5-benzylthio derivatives exhibit significant diuretic activity, comparable to that of acetazolamide. The introduction of electron-donating (methoxy) or electron-withdrawing (chloro) groups on the benzyl ring appears to modulate the diuretic effect.
Experimental Protocols
The following is a detailed methodology for the in vivo diuretic activity screening, as adapted from studies on related compounds.[4][5]
Animals: Male or female white rats weighing 180-220g are used. The animals are housed in standard laboratory conditions with free access to food and water.
Procedure:
-
Animals are fasted for 18 hours prior to the experiment with free access to water.
-
The animals are randomly divided into groups (n=6 per group): control, standard drug (e.g., HCTZ, AAZ), and test compound groups.
-
The test compounds and standard drugs are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally at a specified dose. The control group receives only the vehicle.
-
Immediately after administration, the animals are placed in individual metabolic cages.
-
Urine is collected for 24 hours. The total volume of urine is measured, and the concentration of electrolytes (Na+, K+) is determined using a flame photometer or ion-selective electrodes.
Potential Mechanism of Action: Carbonic Anhydrase Inhibition
The diuretic effect of many 1,3,4-thiadiazole derivatives is attributed to their ability to inhibit carbonic anhydrase (CA), an enzyme crucial for the reabsorption of bicarbonate, sodium, and water in the proximal tubules of the kidney.[4][5] Inhibition of CA leads to increased excretion of these substances, resulting in diuresis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade [mdpi.com]
- 4. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of 1,3,4-Thiadiazole Derivatives in Anticancer and Antimicrobial Research
A deep dive into the computational and molecular docking studies of novel 1,3,4-thiadiazole derivatives reveals their significant potential in the development of new therapeutic agents. This guide provides a comparative analysis of two recent studies showcasing the versatility of the 1,3,4-thiadiazole scaffold in targeting distinct biological pathways for anticancer and antimicrobial applications.
The inherent biological activity of the 1,3,4-thiadiazole ring system has made it a privileged scaffold in medicinal chemistry.[1] Researchers have extensively explored its derivatives for a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] This guide compares two notable studies that leverage computational and molecular docking techniques to elucidate the therapeutic potential of novel 1,3,4-thiadiazole derivatives. The first study focuses on their efficacy as anticancer agents by targeting the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK), while the second investigates their antimicrobial properties through the inhibition of DNA gyrase.
Comparative Performance of 1,3,4-Thiadiazole Derivatives
The following tables summarize the quantitative data from the two studies, highlighting the performance of the most potent 1,3,4-thiadiazole derivatives against their respective biological targets.
Table 1: Anticancer Activity of 1,3,4-Thiadiazole Derivatives against Cancer Cell Lines and EGFR TK
| Compound | Target Cell Line | IC50 (µM)¹ | Target Enzyme | Binding Energy (kcal/mol) | Reference |
| 4h | HTC-116 (Colon Carcinoma) | 2.03 ± 0.72 | EGFR TK | - | [1] |
| HepG-2 (Hepatocellular Carcinoma) | 2.17 ± 0.83 | ||||
| Harmine (Reference) | HTC-116 | 2.40 ± 0.12 | - | - | [1] |
| HepG-2 | 2.54 ± 0.82 |
¹IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antimicrobial Activity of Benzimidazole-1,3,4-Thiadiazole Derivatives
| Compound | Target Microorganism | MIC (µg/mL)² | Target Enzyme | Binding Energy (kcal/mol) | Reference |
| 4f | E. coli (ATCC 25922) | < 0.97 | DNA Gyrase | -8.9 | [1] |
| 4i | E. coli (ATCC 25922) | < 0.97 | DNA Gyrase | -9.2 | [1] |
| Ciprofloxacin (Reference) | E. coli (ATCC 25922) | 0.49 | DNA Gyrase | - | [1] |
²MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the objective evaluation of the research findings.
Anticancer Activity Evaluation (MTT Assay)
The in vitro cytotoxicity of the synthesized 1,3,4-thiadiazole derivatives was evaluated against human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][5]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well.
-
Formazan Solubilization: The viable cells metabolize the yellow MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve these crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (MIC Determination)
The antimicrobial activity of the benzimidazole-1,3,4-thiadiazole derivatives was determined by the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).[6][7]
-
Serial Dilution: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Molecular Docking Protocol
Molecular docking simulations were performed to predict the binding interactions between the 1,3,4-thiadiazole derivatives and their respective protein targets. A general workflow is outlined below.
-
Protein and Ligand Preparation: The 3D structures of the target protein (e.g., EGFR TK, DNA gyrase) are obtained from the Protein Data Bank (PDB). The structures of the synthesized ligands are drawn and optimized using appropriate software.
-
Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the docking simulation.
-
Docking Simulation: A docking algorithm, such as that used in AutoDock Vina, is employed to explore the conformational space of the ligand within the protein's active site and to estimate the binding affinity (docking score).[8][9][10][11]
-
Analysis of Results: The resulting docking poses are analyzed to identify the most favorable binding mode and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
Visualizing the Workflow and Pathways
The following diagrams, generated using the DOT language, illustrate the general workflow of molecular docking studies and a simplified representation of the EGFR signaling pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer test with the MTT assay method [bio-protocol.org]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Evaluation of Autodock Vina for use in fragment-based drug discovery [ir.vanderbilt.edu]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of 5-(Propylthio)-1,3,4-thiadiazol-2-amine to other inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory efficacy of a representative 1,3,4-thiadiazole derivative against the Abl tyrosine kinase, a key target in cancer therapy, particularly in Chronic Myeloid Leukemia (CML). The performance of this class of compounds is compared with established Abl kinase inhibitors, supported by experimental data from published studies.
Introduction to 1,3,4-Thiadiazoles as Kinase Inhibitors
The 1,3,4-thiadiazole scaffold is a versatile heterocyclic structure that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer properties.[1] Derivatives of this scaffold have been investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer. One of the most important kinase targets is the Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase, particularly the constitutively active Bcr-Abl fusion protein found in CML.
This guide focuses on the comparative efficacy of a potent 1,3,4-thiadiazole derivative, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide, as an inhibitor of Abl kinase. Its performance is evaluated against a panel of well-established, clinically approved Abl kinase inhibitors.
Quantitative Comparison of Inhibitor Efficacy
The inhibitory potency of the representative 1,3,4-thiadiazole derivative and standard Abl kinase inhibitors is presented below. The data is expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the Abl kinase by 50%. Lower IC50 values indicate higher potency.
| Inhibitor Class | Compound Name | Target Kinase | IC50 (nM) | Reference |
| 1,3,4-Thiadiazole Derivative | N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Abl | 7400 | [2] |
| Standard Inhibitor | Imatinib | Abl | 25-750 | [3] |
| Standard Inhibitor | Dasatinib | Abl | <1-5 | [3] |
| Standard Inhibitor | Nilotinib | Abl | 20-40 | [3] |
| Standard Inhibitor | Bosutinib | Abl | 1.2 | [4] |
| Standard Inhibitor | Ponatinib | Abl | 0.37 | [1] |
Experimental Protocols
The determination of Abl kinase inhibitory activity is crucial for the evaluation of potential therapeutic agents. Below is a generalized experimental protocol for an in vitro Abl kinase assay, based on methodologies described in the scientific literature.[5]
In Vitro Abl Kinase Inhibition Assay
Objective: To determine the IC50 value of a test compound against Abl kinase.
Materials:
-
Recombinant human Abl kinase
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., a synthetic peptide with a tyrosine residue for phosphorylation)
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Imatinib)
-
96-well microtiter plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and the positive control in DMSO. A typical concentration range would span from 100 µM to 1 nM.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase reaction buffer.
-
Test compound or control at various concentrations.
-
Recombinant Abl kinase solution.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiation of Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction. The final ATP concentration should be close to its Km value for Abl kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. For the ADP-Glo™ assay, this involves two steps:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.
-
-
Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
Bcr-Abl Signaling Pathway
The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the pathogenesis of Chronic Myeloid Leukemia (CML). It activates a complex network of downstream signaling pathways, leading to increased cell proliferation, survival, and genomic instability. The diagram below illustrates a simplified overview of the key pathways activated by Bcr-Abl.
Caption: Simplified Bcr-Abl signaling pathway in CML.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps in determining the IC50 value of an inhibitor in a typical in vitro kinase assay.
Caption: Workflow for IC50 determination of a kinase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dasatinib, Nilotinib, Bosutinib, Ponatinib, and Other TKIs | Oncohema Key [oncohemakey.com]
- 5. aacrjournals.org [aacrjournals.org]
Spectroscopic Profile: A Comparative Analysis of 5-(Propylthio)-1,3,4-thiadiazol-2-amine and Its Analogues
For Immediate Release
A Comprehensive Spectroscopic Comparison of 5-(Propylthio)-1,3,4-thiadiazol-2-amine and its Structurally Related Analogues for Researchers and Drug Development Professionals.
This guide provides a detailed comparative analysis of the spectroscopic properties of this compound and its key analogues. The data presented, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, offers a valuable resource for the identification, characterization, and quality control of these compounds, which are of significant interest in medicinal chemistry and materials science.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its analogues. Direct experimental data for the propylthio- derivative is supplemented with data from its close structural analogues to provide a comprehensive comparative framework.
Table 1: ¹H-NMR and ¹³C-NMR Spectroscopic Data
| Compound | Solvent | ¹H-NMR Chemical Shifts (δ, ppm) | ¹³C-NMR Chemical Shifts (δ, ppm) |
| This compound | - | Data not available | Data not available |
| 5-(Methylthio)-1,3,4-thiadiazol-2-amine [1] | - | - | - |
| 5-(Benzylthio)-N-phenyl-1,3,4-thiadiazol-2-amine | - | Aromatic Protons: multiplet; CH₂: singlet | Thiadiazole Carbons: ~160-170; Aromatic Carbons: ~115-140 |
| Generic 5-Aryl-1,3,4-thiadiazol-2-amines [2][3] | DMSO-d₆ | NH₂: broad singlet; Aromatic Protons: 7.6-8.04 | Thiadiazole Carbons (C=N): 148-169; Aromatic Carbons: 112-130 |
Table 2: FT-IR, Mass Spectrometry, and UV-Vis Spectroscopic Data
| Compound | FT-IR (cm⁻¹) | Mass Spec (m/z) | UV-Vis (λmax, nm) |
| This compound | - | 175.27 (M⁺)[4] | - |
| Generic 5-Alkylthio-1,3,4-thiadiazol-2-amines [2] | N-H stretch: 3072-3400; C=N stretch: 1590–1636; C-S-C stretch: 812-854 | Molecular ion peaks corresponding to their respective molecular weights | - |
| Generic 5-Aryl-1,3,4-thiadiazol-2-amines [2] | Aromatic C-H stretch: 2946-3040 | Molecular ion peaks corresponding to their respective molecular weights | - |
| 5-amino-1,3,4-thiadiazole hydrochloride | NH₂ stretch: 3399, 3339; C=N stretch: 1606 | 140 (M+H)⁺ | 209, 249, 321 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analyses cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C-NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to Tetramethylsilane (TMS) as an internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are commonly obtained using a spectrometer with the sample prepared as a Potassium Bromide (KBr) pellet or analyzed as a thin film. The spectra are typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra are acquired using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI). The data provides the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern, which is crucial for structural elucidation.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer using a solution of the compound in a suitable solvent, such as ethanol or methanol. The wavelength of maximum absorption (λmax) is determined from the resulting spectrum.
Visualizing the Experimental Workflow and Biological Context
To illustrate the process of spectroscopic analysis and the potential biological relevance of these compounds, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and spectroscopic characterization.
Caption: Inhibition of Carbonic Anhydrase by a 5-thio-1,3,4-thiadiazole analogue.
References
Safety Operating Guide
Proper Disposal of 5-(Propylthio)-1,3,4-thiadiazol-2-amine: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: Treat 5-(Propylthio)-1,3,4-thiadiazol-2-amine as a hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste streams. Adherence to the following detailed procedures is crucial for maintaining laboratory safety and environmental compliance.
This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound, tailored for researchers, scientists, and professionals in drug development. By following these procedures, laboratories can ensure the safe handling of this chemical waste and build on a culture of safety and environmental responsibility.
I. Hazard Assessment and Safety Precautions
While specific toxicological and environmental data for this compound is not extensively available, data from structurally similar thiadiazole derivatives suggest that this compound may cause skin and eye irritation, and potentially respiratory irritation. It is a solid that is insoluble in water and not expected to be mobile in the environment.[1] Due to the potential for uncharacterized hazards, it is imperative to handle this compound with care and to use appropriate personal protective equipment (PPE) at all times.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: Laboratory coat.
II. Segregation and Waste Collection
Proper segregation of chemical waste is the first step in ensuring safe disposal. This compound waste should be collected at the point of generation and segregated as a solid hazardous chemical waste.
Key Experimental Protocol: Waste Segregation
-
Designate a Satellite Accumulation Area (SAA): Establish a designated area within the laboratory for the collection of hazardous waste. This area should be under the direct control of laboratory personnel.
-
Use a Dedicated Waste Container: Collect all solid waste of this compound in a dedicated, properly labeled, and compatible container. The original manufacturer's container is often a suitable choice.
-
Incompatible Materials: This compound is known to be incompatible with strong oxidizing agents.[1] Ensure that waste containers of this compound are not stored in proximity to strong oxidizers to prevent accidental reactions.
III. Waste Container Management and Labeling
Proper management of waste containers is critical to prevent leaks, spills, and exposure.
Key Experimental Protocol: Container Management
-
Container Integrity: Use containers that are in good condition, with no cracks or leaks, and have a secure, tight-fitting lid.
-
Labeling: As soon as the first particle of waste is placed in the container, it must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.
IV. Disposal Procedure: Step-by-Step
The disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Key Experimental Protocol: Final Disposal
-
Waste Accumulation: Continue to collect the solid waste in the designated and labeled container.
-
Arrange for Pickup: Once the container is full, or before the accumulation time limit set by your institution is reached, contact your EHS office to schedule a waste pickup.
-
Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and the waste disposal contractor.
-
Do Not Treat Waste: Do not attempt to neutralize or treat the chemical waste in the laboratory unless it is a documented and approved part of an experimental procedure.
V. Quantitative Data for Disposal Management
The following table summarizes key quantitative parameters for the management of this compound waste, based on general laboratory hazardous waste guidelines.
| Parameter | Guideline |
| pH (for aqueous solutions) | N/A (Solid, insoluble in water) |
| Container Headspace | Leave at least 10% of the container volume as headspace to allow for expansion. |
| Satellite Accumulation Time | Do not exceed the time limit set by your institution's EHS (typically 90-180 days). |
| Secondary Containment | Secondary containment should be able to hold 110% of the volume of the largest container. |
| Spill Cleanup Residue | All materials used to clean up spills of this compound must also be disposed of as hazardous waste. |
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By implementing these procedures, your laboratory can ensure the safe and compliant disposal of this compound, contributing to a safer research environment and responsible chemical management.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
